3-Oxobutanoyl chloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
3-oxobutanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO2/c1-3(6)2-4(5)7/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWKFRWLYPZEFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10496516 | |
| Record name | 3-Oxobutanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10496516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39098-85-6 | |
| Record name | 3-Oxobutanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10496516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Oxobutanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxobutanoyl chloride, also known as acetoacetyl chloride, is a reactive organic compound that serves as a versatile building block in a multitude of chemical syntheses.[1] Its bifunctional nature, containing both a ketone and an acyl chloride, allows for a diverse range of chemical transformations, making it a valuable intermediate in the production of pharmaceuticals, agrochemicals, and polymers.[1] This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physical characteristics, reactivity, and spectral data, along with detailed experimental protocols and safety information.
Core Chemical and Physical Properties
This compound is a colorless liquid with a pungent odor.[1] While some of its physical properties have been experimentally determined, others are currently based on predictive models. A summary of its key physical and chemical data is presented below.
| Property | Value | Source |
| Molecular Formula | C4H5ClO2 | [1][2] |
| Molecular Weight | 120.53 g/mol | [1][2] |
| CAS Number | 39098-85-6 | [1][2] |
| Melting Point | -51 to -50 °C | [1][2] |
| Boiling Point | 153.0 ± 23.0 °C | Predicted[1] |
| Density | 1.203 ± 0.06 g/cm³ | Predicted[1][2] |
| pKa | 8.20 ± 0.46 | Predicted[3] |
Reactivity and Synthetic Applications
The high reactivity of this compound stems from the electrophilic nature of the acyl chloride functional group. This makes it an excellent acetoacetylating agent, readily undergoing nucleophilic acyl substitution reactions with a variety of nucleophiles.
General Reactivity
Acyl chlorides are the most reactive of the carboxylic acid derivatives. Key reactions of this compound include:
-
Hydrolysis: It reacts vigorously with water to hydrolyze back to acetoacetic acid (which is unstable and readily decarboxylates to acetone (B3395972) and carbon dioxide) and hydrochloric acid.
-
Alcoholysis: In the presence of an alcohol, it forms the corresponding acetoacetate (B1235776) ester. This reaction is fundamental in the synthesis of many β-keto esters, which are important intermediates in organic synthesis.
-
Aminolysis: Reaction with ammonia, primary amines, or secondary amines yields acetoacetamides. This is a crucial step in the synthesis of various pharmaceuticals.
-
Reaction with Carboxylates: It can react with carboxylate salts to form mixed anhydrides.
A general overview of the nucleophilic acyl substitution mechanism is depicted below.
Caption: General mechanism of nucleophilic acyl substitution.
Use in Pharmaceutical Synthesis
This compound is a key intermediate in the synthesis of a wide range of pharmaceutical compounds.[1][4][5] For instance, acetoacetyl derivatives are precursors to various heterocyclic compounds that form the core of many drug molecules.
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the reaction of diketene (B1670635) with hydrogen chloride.
Materials:
-
Diketene (acetylketene)
-
Dry hydrogen chloride gas
-
Acetone
-
Solid carbon dioxide (dry ice)
Procedure:
-
Cool a reaction flask containing 5 g of diketene to approximately -7 °C.
-
As the diketene begins to freeze, lower the temperature to -50 °C or below using a dry ice/acetone bath.
-
Bubble dry hydrogen chloride gas through the cold diketene.
-
Continue the addition of hydrogen chloride until the gas is observed escaping from the outlet, indicating the reaction is complete.
-
The product, this compound, will solidify at low temperatures.
Note: This reaction should be performed in a well-ventilated fume hood due to the toxicity and corrosive nature of the reactants and product.
The workflow for this synthesis is outlined below.
Caption: Workflow for the synthesis of this compound.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available in public databases. However, based on its structure, the following characteristic signals can be predicted:
-
¹H NMR: Two singlets would be expected. One for the methyl protons (CH₃) adjacent to the ketone, and another for the methylene (B1212753) protons (CH₂) between the two carbonyl groups.
-
¹³C NMR: Signals for the methyl carbon, the methylene carbon, and the two carbonyl carbons (one for the ketone and one for the acyl chloride) would be anticipated.
-
IR Spectroscopy: Strong absorption bands characteristic of two carbonyl groups would be prominent. The acyl chloride carbonyl stretch typically appears at a higher wavenumber (around 1800 cm⁻¹) than the ketone carbonyl stretch (around 1715 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak would be expected at m/z 120, with a characteristic isotopic pattern for a molecule containing one chlorine atom.
Safety and Handling
This compound is a highly reactive and corrosive compound and must be handled with appropriate safety precautions.[6][7][8][9]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[6][7][9] All manipulations should be carried out in a certified chemical fume hood.[6]
-
Inhalation: Avoid inhaling vapors, which are irritating to the respiratory tract.[6][7]
-
Skin and Eye Contact: The compound can cause severe skin and eye irritation or burns.[7] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[6]
-
Storage: Store in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as water, alcohols, and strong bases.[6][7] Keep the container tightly closed.
-
Fire Hazard: While not highly flammable, it can react with metals in the presence of moisture to produce flammable hydrogen gas.[7]
Conclusion
This compound is a valuable and highly reactive chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its bifunctional nature allows for the construction of complex molecular architectures. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for its effective and safe utilization in research and development. Further research to experimentally determine and publish its physical and spectral data would be a valuable contribution to the scientific community.
References
acetoacetyl chloride CAS number 39098-8-6
An In-depth Technical Guide to Acetoxyacetyl Chloride
CAS Number: 13831-31-7
Disclaimer: The CAS number provided in the topic, 39098-8-6, is not associated with acetoacetyl chloride. This guide pertains to Acetoxyacetyl chloride (CAS: 13831-31-7), a closely related compound and likely the intended subject of the query.
Executive Summary
Acetoxyacetyl chloride is a versatile bifunctional molecule widely utilized by researchers and drug development professionals as a key intermediate in organic synthesis. Its dual reactivity, stemming from a highly electrophilic acyl chloride and an acetoxy group, allows for the strategic introduction of the acetoxyacetyl or glycolyl moiety into a wide range of molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, key reactions, and applications, with a focus on experimental protocols and quantitative data relevant to a scientific audience.
Chemical and Physical Properties
Acetoxyacetyl chloride is a colorless to light yellow, corrosive liquid with a pungent odor.[1] It is highly reactive and sensitive to moisture.[2] Proper handling and storage in a cool, dry place are essential to maintain its stability and prevent hazardous reactions.[1]
Table 1: Physical and Chemical Properties of Acetoxyacetyl Chloride
| Property | Value | Source |
| CAS Number | 13831-31-7 | [3][4][5] |
| Molecular Formula | C₄H₅ClO₃ | [3] |
| Molecular Weight | 136.53 g/mol | [3][6] |
| Appearance | Colorless to light yellow clear liquid | [3] |
| Boiling Point | 160 °C (decomposes) | [3] |
| 55 °C / 12 mmHg | [7] | |
| Density | 1.27 g/mL at 25 °C | [3][7] |
| Refractive Index (n20/D) | 1.428 | [7] |
| Purity | ≥ 96% (GC) | [3] |
Synthesis of Acetoxyacetyl Chloride
The most common and established method for synthesizing acetoxyacetyl chloride is through the chlorination of acetoxyacetic acid.[8] Various chlorinating agents can be employed, with thionyl chloride (SOCl₂) and bis(trichloromethyl) carbonate being prominent examples.
Experimental Protocol: Synthesis via Thionyl Chloride
This two-step protocol involves the initial formation of acetoxyacetic acid from glycolic acid and acetic anhydride, followed by chlorination with thionyl chloride.
Step 1: Formation of Acetoxyacetic Acid
-
To 76 g (1 mol) of anhydrous hydroxyacetic acid, 141 g (1.7 mol) of acetyl chloride is added dropwise at a temperature of 20-30 °C.[9]
-
A vigorous evolution of hydrogen chloride will be observed.[9]
-
The mixture is then heated to 90-100 °C for 3 hours.[9]
-
Excess acetyl chloride is removed by distillation.[9]
Step 2: Chlorination to Acetoxyacetyl Chloride
-
The residue from Step 1 is warmed to 30 °C, and 174 g (1.42 mol) of thionyl chloride is added dropwise.[9]
-
The reaction mixture is heated to boiling for 3 hours.[9]
-
The final product is isolated by vacuum distillation.[9]
-
Yield: 96 g (70% of theory) of acetoxyacetyl chloride.[9]
-
Boiling Point of Product: 65 °C / 30 mbars.[9]
Diagram 1: Synthesis of Acetoxyacetyl Chloride
Caption: Synthesis pathway of Acetoxyacetyl Chloride.
Alternative Synthesis and Purification
An alternative method utilizes bis(trichloromethyl) carbonate as the chlorinating agent in an organic solvent with an organic amine catalyst.[10] This process is reported to have a high reaction yield and is simpler and safer.[10]
Purification of crude acetoxyacetyl chloride is crucial, as it may contain impurities like chloroacetyl chloride and acetyl chloride.[11] A patented purification method involves distillation to remove excess chlorinating agent, followed by the addition of an inert solvent (e.g., chloroform, THF, or toluene) and subsequent fractional distillation.[11] This process can yield purities of over 99%.[11]
Table 2: Purification Yields of Acetoxyacetyl Chloride
| Solvent Used for Stripping | Final Purity (GC) | Yield | Source |
| Chloroform | Not specified | 72% | [11] |
| Toluene | 99.2% | 71% | [11] |
| Tetrahydrofuran (THF) | 99.3% | 73% | [11] |
Key Reactions and Mechanisms
The reactivity of acetoxyacetyl chloride is dominated by the acyl chloride functional group, which is a potent acylating agent.[2] It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.[8]
Diagram 2: General Reaction Pathways of Acetoxyacetyl Chloridedot
// Nodes AAC [label="Acetoxyacetyl Chloride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alcohol [label="Alcohol (R-OH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="Amine (R-NH₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Imine [label="Imine", fillcolor="#F1F3F4", fontcolor="#202124"]; Ester [label="Ester", fillcolor="#34A853", fontcolor="#FFFFFF"]; Amide [label="Amide", fillcolor="#34A853", fontcolor="#FFFFFF"]; Beta_Lactam [label="β-Lactam", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges AAC -> Ester [label=" Acylation"]; Alcohol -> Ester; AAC -> Amide [label=" Acylation"]; Amine -> Amide; AAC -> Beta_Lactam [label=" [2+2] Cycloaddition"]; Imine -> Beta_Lactam; }
References
- 1. CAS 13831-31-7: 2-(Acetyloxy)acetyl chloride | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Acetoxyacetyl chloride | C4H5ClO3 | CID 26297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 乙酰氧基乙酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Acetoxyacetyl chloride | 13831-31-7 | Benchchem [benchchem.com]
- 9. Acetoxyacetyl chloride synthesis - chemicalbook [chemicalbook.com]
- 10. Page loading... [wap.guidechem.com]
- 11. CN1611480A - Acetoxy acetyl chloride puritying method - Google Patents [patents.google.com]
An In-depth Technical Guide to the Molecular Structure of 3-Oxobutanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3-Oxobutanoyl chloride (also known as acetoacetyl chloride). As a highly reactive chemical intermediate, this compound is a versatile reagent in organic synthesis, particularly in the formation of β-keto esters and amides, which are key structural motifs in many pharmaceutical compounds.
Molecular Structure and Properties
This compound is a bifunctional compound containing both a ketone and an acyl chloride functional group. Its reactivity is largely dictated by the electrophilic nature of the carbonyl carbons, especially the acyl chloride carbon.
Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 39098-85-6[1][2][3][4] |
| Molecular Formula | C₄H₅ClO₂[1][2][3] |
| Molecular Weight | 120.53 g/mol [3] |
| Canonical SMILES | CC(=O)CC(=O)Cl[3] |
| InChIKey | AXWKFRWLYPZEFQ-UHFFFAOYSA-N[3] |
Computed Physicochemical Properties
| Property | Value | Source |
| XLogP3 | 0.6 | PubChem[3] |
| Hydrogen Bond Donor Count | 0 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |
| Rotatable Bond Count | 2 | PubChem[3] |
| Topological Polar Surface Area | 34.1 Ų | PubChem[3] |
| pKa (Predicted) | 8.20 ± 0.46 | Guidechem[1] |
| Density (Predicted) | 1.203 ± 0.06 g/cm³ | ECHEMI[2] |
| Melting Point (Predicted) | -51 to -50 °C | ECHEMI[2] |
Experimental Data and Characterization
Due to its reactive nature, detailed experimental structural studies such as X-ray crystallography on this compound have not been reported. Characterization is typically performed in solution using spectroscopic methods immediately following its synthesis.
Spectroscopic Data
While specific, assigned spectra from primary literature are scarce, typical chemical shifts for the protons and carbons in this compound can be predicted based on its structure and comparison to similar compounds.
-
¹H NMR: The spectrum is expected to show two signals: a singlet for the methyl protons (CH₃ CO-) and a singlet for the methylene (B1212753) protons (-COCH₂ COCl).
-
¹³C NMR: The spectrum should exhibit four distinct signals corresponding to the methyl carbon, the methylene carbon, and the two carbonyl carbons (ketone and acyl chloride).
Synthesis and Reactivity
Experimental Protocol: Synthesis of this compound from Diketene (B1670635)
The most common laboratory and industrial synthesis of this compound involves the reaction of diketene with hydrogen chloride.[5] Diketene, the dimer of ketene, undergoes ring-opening upon reaction with HCl to yield the desired product.[5]
Materials:
-
Diketene (C₄H₄O₂)
-
Anhydrous Hydrogen Chloride (HCl) gas
-
Inert solvent (e.g., anhydrous diethyl ether or dichloromethane)
Procedure:
-
A solution of freshly distilled diketene in a dry, inert solvent is prepared in a reaction vessel equipped with a gas inlet tube and a stirring mechanism. The vessel should be cooled to a low temperature (typically -50 °C or below) using a dry ice/acetone bath to control the exothermic reaction.
-
A stream of anhydrous hydrogen chloride gas is bubbled through the cooled, stirred solution.
-
The reaction progress is monitored, and the introduction of HCl is stopped once the reaction is complete. The crude this compound is typically used immediately in subsequent reactions without isolation due to its instability.
General Reactivity
This compound is a powerful acetoacetylating agent. The acyl chloride is an excellent leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack.
-
Reaction with Amines: It reacts readily with primary and secondary amines to form β-keto amides. This reaction is fundamental in the synthesis of various heterocyclic compounds and pharmaceuticals.[6][7][8]
-
Reaction with Alcohols: It reacts with alcohols to produce β-keto esters, which are important intermediates in organic synthesis.
Application in Pharmaceutical Synthesis: A Workflow Example
This compound is a key building block for synthesizing a wide range of molecules. For instance, it can be used to prepare β-keto amides, which are precursors for medicinally important compounds like 2-alkyl-4-quinolones.[9]
Logical Workflow for the Synthesis of a β-Keto Amide Precursor
The following diagram illustrates the logical steps involved in a typical acetoacetylation reaction using this compound to produce a β-keto amide, a common precursor in drug development.
Caption: Logical workflow for the synthesis of a β-keto amide.
This workflow highlights the in situ generation of the reactive this compound, which is then immediately used to acylate an amine, yielding the desired β-keto amide product. This strategy is common for handling unstable but highly useful chemical intermediates in multi-step syntheses.
References
- 1. Page loading... [wap.guidechem.com]
- 2. echemi.com [echemi.com]
- 3. This compound | C4H5ClO2 | CID 12401800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 39098-85-6 [chemicalbook.com]
- 5. digital.library.unt.edu [digital.library.unt.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors [beilstein-journals.org]
Synthesis of Acetoacetyl Chloride from Diketene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of acetoacetyl chloride from diketene (B1670635). The document details the underlying chemical principles, experimental protocols, safety considerations, and purification methods pertinent to this important chemical transformation. Acetoacetyl chloride is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and fine chemical industries, due to its reactive acyl chloride and β-keto functionalities.
Reaction Principle and Mechanism
The synthesis of acetoacetyl chloride from diketene proceeds via an electrophilic addition reaction. Diketene, the dimer of ketene, reacts with dry hydrogen chloride (HCl) gas at low temperatures.[1] The reaction involves the protonation of the exocyclic double bond of diketene, leading to the formation of a resonance-stabilized carbocation. Subsequent nucleophilic attack by the chloride ion on the acyl carbon results in the formation of acetoacetyl chloride.
The reaction is highly exothermic and must be conducted at low temperatures (typically between -20°C and -78°C) to prevent the decomposition of the thermally unstable acetoacetyl chloride product.[1] At temperatures above -20°C, acetoacetyl chloride can readily decompose to form dehydroacetic acid.[1]
Experimental Protocols
The following section outlines a laboratory-scale experimental protocol for the synthesis of acetoacetyl chloride from diketene. This protocol is based on established literature procedures and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Equipment
| Material/Equipment | Specifications |
| Diketene | Freshly distilled, purity >98% |
| Hydrogen Chloride | Anhydrous gas |
| Cooling Bath | Solid carbon dioxide/acetone or cryocooler |
| Reaction Vessel | Three-necked round-bottom flask with a gas inlet tube, a gas outlet tube, and a low-temperature thermometer |
| Stirring | Magnetic stirrer and stir bar |
| Gas Dispersion Tube | For bubbling HCl gas into the reaction mixture |
| Drying Tube | Filled with a suitable desiccant (e.g., calcium chloride) for the gas outlet |
| Vacuum Pump | For removal of excess HCl |
Synthesis Procedure
A detailed experimental protocol for the synthesis of acetoacetyl chloride from diketene is provided below, based on the work of Hurd and Williams.[1]
-
Preparation: A three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube extending below the surface of the future liquid level, a gas outlet tube connected to a drying tube, and a low-temperature thermometer is assembled and flame-dried under a stream of inert gas (e.g., nitrogen or argon) to ensure anhydrous conditions.
-
Charging the Reactor: The flask is charged with 5.0 g of freshly distilled, cold diketene.
-
Cooling: The reaction flask is immersed in a cooling bath. Initially, the temperature is maintained near the freezing point of diketene (-7°C). The cooling is then gradually increased to -50°C or lower using a solid carbon dioxide/acetone bath.[1]
-
Reaction: Dry hydrogen chloride gas is slowly bubbled through the cold, stirred diketene. The reaction is exothermic, and the rate of HCl addition should be controlled to maintain the desired low temperature.
-
Monitoring and Completion: The reaction is monitored by observing the dissolution of the diketene and the formation of a homogeneous solution. The reaction is considered complete when the effluent gas, passed through a suitable indicator or detection system, shows the presence of unreacted hydrogen chloride.[1]
-
Work-up: Upon completion, the introduction of HCl gas is stopped, and the reaction mixture is kept at a low temperature. The excess dissolved hydrogen chloride can be removed by applying a vacuum to the reaction vessel while maintaining the low temperature.[1] The resulting crude acetoacetyl chloride is a pale yellow liquid.
Purification
Crude acetoacetyl chloride is often contaminated with excess dissolved hydrogen chloride.[1] Further purification can be achieved by vacuum distillation. However, due to the thermal instability of acetoacetyl chloride, this must be performed with great care at very low temperatures and high vacuum to prevent decomposition. For analogous, more stable acyl chlorides like acetoxyacetyl chloride, fractional distillation under reduced pressure (e.g., 53-56°C at 12 mmHg) has been reported to yield high purity product.[2] The applicability of these specific conditions to the less stable acetoacetyl chloride would need to be carefully evaluated.
Quantitative Data
Specific yield and purity data for the synthesis of acetoacetyl chloride from diketene and HCl are not widely reported in the available literature. The provided experimental protocol does not specify an expected yield.[1] For a related synthesis of acetoxyacetyl chloride from acetoxyacetic acid and thionyl chloride, yields of 72-73% with purities of up to 99.3% have been achieved after purification.[3] It is important to note that these values are for a different synthetic route and a more stable product and should be considered as a general reference only.
| Parameter | Value | Source |
| Starting Material | 5.0 g Diketene | [1] |
| Product | Acetoacetyl Chloride | [1] |
| Expected Yield | Not specified in literature | N/A |
| Reported Purity | Not specified in literature | N/A |
Safety and Handling
Both the reactants and the product in this synthesis are hazardous and require careful handling.
Reactant and Product Hazards
| Compound | Key Hazards |
| Diketene | Highly flammable, toxic if inhaled or swallowed, causes skin and eye irritation, moisture-sensitive, can polymerize violently, especially in the presence of acids or bases.[4][5][6][7] |
| Hydrogen Chloride (gas) | Corrosive, causes severe skin burns and eye damage, toxic if inhaled, respiratory irritant. |
| Acetoacetyl Chloride | Assumed to be corrosive, moisture-sensitive, and thermally unstable. Reacts with water.[8] |
Safe Handling and Storage Procedures
-
Diketene: Should be handled in a well-ventilated area, away from heat, sparks, and open flames.[5] It should be stored in tightly sealed containers in a cool, dry, and fireproof area, separated from acids and bases.[6][7][9] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential.[4]
-
Acetoacetyl Chloride: Due to its instability, it should be used immediately after synthesis or stored at very low temperatures. It is moisture-sensitive and should be handled under an inert atmosphere. As an acyl chloride, it is expected to be corrosive and react violently with water, releasing HCl gas.[10][11][12] Appropriate PPE, including respiratory protection, should be used.
Visualizations
Reaction Mechanism
Caption: Reaction mechanism for the synthesis of acetoacetyl chloride from diketene.
Experimental Workflow
Caption: Experimental workflow for acetoacetyl chloride synthesis.
Safety Precautions
Caption: Key safety precautions for handling reagents and products.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. CN1611480A - Acetoxy acetyl chloride puritying method - Google Patents [patents.google.com]
- 3. Acetoxyacetyl chloride | 13831-31-7 | Benchchem [benchchem.com]
- 4. medkoo.com [medkoo.com]
- 5. echemi.com [echemi.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. nj.gov [nj.gov]
- 8. Acetoxyacetyl chloride | C4H5ClO3 | CID 26297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. What are the storage requirements for diketene as per technical standards.. [askfilo.com]
- 10. carlroth.com [carlroth.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
A Technical Guide to the Physical Properties of 3-Oxobutanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-Oxobutanoyl chloride, also known as acetoacetyl chloride. Due to its reactive nature and thermal instability, this compound presents unique challenges in its handling and characterization. This document consolidates available data on its physical constants, provides extrapolated experimental protocols for its analysis, and illustrates its key chemical transformations. The information herein is intended to support professionals in research, chemical synthesis, and drug development in safely handling and utilizing this versatile reagent.
Introduction
This compound (C₄H₅ClO₂) is a reactive organic compound belonging to the acyl chloride family. Its bifunctional nature, containing both a ketone and an acyl chloride group, makes it a valuable intermediate in a variety of chemical syntheses. However, the compound is known for its limited stability, particularly at ambient temperatures, which necessitates careful handling and storage protocols. This guide aims to provide a detailed summary of its physical properties and general methodologies for its characterization.
Physical Properties
Quantitative data for this compound is limited due to its instability. The following table summarizes the available experimental and predicted physical properties.
| Property | Value | Source |
| Molecular Formula | C₄H₅ClO₂ | [1] |
| Molecular Weight | 120.53 g/mol | [1][2] |
| Melting Point | -51 to -50 °C | [2] |
| Predicted Density | 1.203 ± 0.06 g/cm³ | [2] |
| Boiling Point | Decomposes at room temperature. | [3] |
| Solubility in Water | Reacts violently. | [4] |
| Solubility in Organic Solvents | Soluble in aprotic organic solvents such as ether and chloroform. | [5] |
Experimental Protocols
Determination of Melting Point
Methodology:
-
A sample of this compound is synthesized in situ at a low temperature (e.g., -60 °C) via the reaction of diketene (B1670635) with hydrogen chloride[3].
-
The crude product is rapidly transferred to a capillary tube, which is then flame-sealed.
-
The capillary tube is placed in a pre-cooled melting point apparatus.
-
The temperature is raised slowly, and the range at which the solid melts is recorded.
-
Note: Rapid determination is crucial to minimize decomposition.
Determination of Boiling Point (at Reduced Pressure)
Methodology:
-
Given the thermal instability of this compound at atmospheric pressure, its boiling point should be determined under reduced pressure.
-
A small quantity of the freshly synthesized compound is placed in a distillation flask suitable for vacuum distillation.
-
The apparatus is connected to a vacuum pump, and the pressure is lowered to a stable value (e.g., 10-20 mmHg).
-
The sample is gently heated in a controlled manner.
-
The temperature at which the liquid boils and its vapor condenses is recorded, along with the corresponding pressure.
-
Caution: The distillation should be performed rapidly and at the lowest possible temperature to prevent decomposition.
Solubility Assessment in Aprotic Organic Solvents
Methodology:
-
A small, known amount (e.g., 10 mg) of freshly prepared this compound is placed in a series of dry test tubes at low temperature.
-
To each tube, a small volume (e.g., 0.5 mL) of a different anhydrous aprotic solvent (e.g., diethyl ether, chloroform, dichloromethane, tetrahydrofuran) is added.
-
The tubes are agitated gently while maintaining the low temperature.
-
Visual observation is used to determine if the compound has dissolved.
-
If the compound dissolves, it is recorded as soluble. If not, the solvent is added incrementally to determine the approximate solubility limit.
-
Note: The absence of reaction with the solvent (e.g., gas evolution, color change) should be confirmed.
Chemical Reactivity and Synthesis
This compound is a highly reactive molecule. Its chemistry is dominated by the electrophilic nature of the acyl chloride group and the presence of the ketone functionality.
Synthesis from Diketene
The primary route for the synthesis of this compound is the reaction of diketene with hydrogen chloride at low temperatures[3]. This reaction is typically performed in an inert solvent.
General Reactivity as an Acyl Chloride
Like other acyl chlorides, this compound is susceptible to nucleophilic acyl substitution. It reacts readily with nucleophiles such as water, alcohols, and amines. These reactions are often vigorous[4][5].
Instability and Decomposition
At temperatures above -20 °C, this compound is prone to decomposition. One of the documented decomposition pathways involves the formation of dehydroacetic acid with the elimination of hydrogen chloride[3].
Safety and Handling
Due to its high reactivity and instability, this compound must be handled with extreme caution.
-
Moisture Sensitivity: It reacts violently with water and moisture, releasing corrosive hydrogen chloride gas[4]. All handling should be performed under anhydrous conditions.
-
Thermal Instability: The compound should be prepared at low temperatures and used immediately. Storage, even at low temperatures, is not recommended for extended periods.
-
Corrosivity: As an acyl chloride, it is corrosive and can cause severe burns to the skin and eyes. Appropriate protective gear, including gloves, goggles, and a lab coat, is mandatory.
-
Inhalation: The vapors are irritating to the respiratory tract. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This compound is a valuable but challenging chemical intermediate. Its physical properties are dictated by its high reactivity and thermal instability. A thorough understanding of these characteristics is paramount for its safe and effective use in research and development. This guide provides a foundational understanding of its properties and handling requirements, emphasizing the need for careful experimental planning and execution.
References
A Technical Guide to the Reactivity of 3-Oxobutanoyl Chloride with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Oxobutanoyl chloride, also known as acetoacetyl chloride, is a highly reactive bifunctional electrophile widely utilized in organic synthesis for the introduction of the acetoacetyl moiety. This functionality is a key building block in the synthesis of pharmaceuticals, agrochemicals, and various heterocyclic compounds. This technical guide provides a comprehensive overview of the reactivity of this compound with common nucleophiles, including amines, alcohols, thiols, and water. The document details the underlying reaction mechanisms, presents available quantitative data, and furnishes detailed experimental protocols for key transformations.
Core Principles of Reactivity
This compound possesses two electrophilic centers: the highly reactive acyl chloride carbonyl carbon and the ketone carbonyl carbon. Due to the exceptional leaving group ability of the chloride anion, nucleophilic attack predominantly occurs at the acyl chloride functionality.
The reaction proceeds via a classic nucleophilic acyl substitution mechanism, specifically through an addition-elimination pathway. The general mechanism involves the nucleophilic attack on the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a transient tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion to yield the final acetoacetylated product.
The overall reactivity is exceptionally high, characteristic of acyl chlorides. Reactions are often rapid, exothermic, and may require cooling to control the reaction rate and prevent side reactions.
Figure 1. General mechanism for nucleophilic acyl substitution.
Reaction with Amine Nucleophiles (Amidation)
The reaction of this compound with primary and secondary amines is a vigorous and highly efficient method for the synthesis of N-substituted 3-oxobutanamides (acetoacetamides). These products are valuable intermediates in medicinal chemistry. The reaction is typically carried out at low temperatures (e.g., 0 °C) to manage its exothermic nature. A base, such as pyridine (B92270) or triethylamine (B128534), or an excess of the amine substrate is required to neutralize the hydrogen chloride byproduct.
Quantitative Data for Amidation Reactions
While comprehensive kinetic data is sparse in the literature, reported yields for the synthesis of acetoacetamides from this compound and various anilines are generally high. The reaction conditions are typically mild, with short reaction times.
| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Aniline (B41778) | Pyridine | Benzene (B151609) | < 10 | 30 min | 91 | [F. C. Whitmore et al. (1925)] |
| p-Toluidine | Pyridine | Benzene | < 10 | 30 min | 95 | [F. C. Whitmore et al. (1925)] |
| p-Anisidine | Pyridine | Benzene | < 10 | 30 min | 96 | [F. C. Whitmore et al. (1925)] |
| p-Chloroaniline | Pyridine | Benzene | < 10 | 30 min | 95 | [F. C. Whitmore et al. (1925)] |
Note: The referenced data is from historical literature; however, it demonstrates the high efficiency of the reaction. Modern protocols often substitute benzene with less hazardous solvents like dichloromethane (B109758) or THF.
Experimental Protocol: Synthesis of 3-Oxo-N-phenylbutanamide (Acetoacetanilide)
This protocol is adapted from established procedures for the acetoacetylation of anilines.
Figure 2. Workflow for the synthesis of acetoacetanilide.
Materials:
-
Aniline (9.3 g, 0.1 mol)
-
Pyridine (7.9 g, 0.1 mol)
-
This compound (12.0 g, 0.1 mol)
-
Anhydrous Benzene (or Dichloromethane) (100 mL)
-
Dilute Hydrochloric Acid
-
Ethanol (for recrystallization)
Procedure:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve aniline (9.3 g) and pyridine (7.9 g) in 100 mL of anhydrous benzene.
-
Cool the flask in an ice-water bath until the internal temperature is between 0 and 5 °C.
-
Add this compound (12.0 g) dropwise from the dropping funnel over a period of 20-30 minutes, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.
-
Pour the reaction mixture into a beaker containing 200 mL of a stirred mixture of dilute hydrochloric acid and crushed ice.
-
Collect the resulting white precipitate by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove any remaining salts.
-
Purify the crude product by recrystallization from a suitable solvent, such as 25% aqueous ethanol, to yield pure 3-oxo-N-phenylbutanamide.
Reaction with Alcohol Nucleophiles (Esterification)
The reaction with alcohols produces β-keto esters, such as ethyl acetoacetate, which are highly versatile reagents in organic synthesis. The reaction is typically very fast and exothermic. While it can proceed without a catalyst, a mild, non-nucleophilic base like pyridine is often added to scavenge the HCl produced.
Quantitative Data for Esterification Reactions
Direct acylation of ethanol with this compound is an effective method for producing ethyl 3-oxobutanoate. While industrial production often favors other routes (e.g., from diketene (B1670635) or Claisen condensation of ethyl acetate), this method is useful for laboratory-scale synthesis.
| Nucleophile (Alcohol) | Base | Solvent | Temperature (°C) | Yield (%) | Note |
| Ethanol | Pyridine | None | < 10 | High | Yields are generally reported as high but quantitative data from modern sources for this specific reaction is limited. |
| Isopropanol | Pyridine | None | < 10 | High | The reaction is expected to be efficient, analogous to the reaction with ethanol. |
Experimental Protocol: Synthesis of Ethyl 3-Oxobutanoate (Ethyl Acetoacetate)
This protocol describes the direct esterification of ethanol.
Materials:
-
Absolute Ethanol (23 g, 0.5 mol)
-
Pyridine (39.5 g, 0.5 mol)
-
This compound (60.3 g, 0.5 mol)
Procedure:
-
In a 500 mL flask equipped with a stirrer, thermometer, and dropping funnel, place a mixture of absolute ethanol (23 g) and pyridine (39.5 g).
-
Cool the flask in an ice-salt bath to below 0 °C.
-
Slowly add this compound (60.3 g) from the dropping funnel with efficient stirring, maintaining the temperature below 10 °C.
-
After addition is complete, allow the mixture to stir for an additional hour as it warms to room temperature.
-
Add water to the reaction mixture to dissolve the pyridinium (B92312) hydrochloride salt.
-
Transfer the mixture to a separatory funnel. The ethyl 3-oxobutanoate will form the upper layer.
-
Separate the organic layer and wash it with dilute acid, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the crude ester over anhydrous magnesium sulfate.
-
Purify the product by fractional distillation under reduced pressure. Collect the fraction boiling at approximately 71-72 °C / 12 mmHg.
Reaction with Thiol Nucleophiles (Thioesterification)
Thiols, being excellent nucleophiles, react readily with this compound to form S-alkyl or S-aryl 3-oxobutanethioates (acetoacetyl thioesters). The reaction mechanism is analogous to that with amines and alcohols. A base is required to neutralize the HCl byproduct.
Quantitative Data for Thioesterification Reactions
Specific examples detailing the reaction of this compound with thiols are less common in introductory literature compared to amines and alcohols. However, the synthesis of thioesters from acyl chlorides and thiols is a standard and high-yielding transformation.
| Nucleophile (Thiol) | Base | Solvent | Temperature (°C) | Yield (%) | Note |
| Thiophenol | Triethylamine | Dichloromethane | 0 to RT | >85 (Estimated) | Based on general procedures for thioester synthesis. |
| Ethanethiol | Triethylamine | Dichloromethane | 0 to RT | >85 (Estimated) | Based on general procedures for thioester synthesis. |
Experimental Protocol: Synthesis of S-Phenyl 3-Oxobutanethioate
This is a general procedure for the synthesis of a thioester from an acyl chloride.
Materials:
-
Thiophenol (5.5 g, 0.05 mol)
-
Triethylamine (5.1 g, 0.05 mol)
-
This compound (6.0 g, 0.05 mol)
-
Anhydrous Dichloromethane (100 mL)
Procedure:
-
Dissolve thiophenol (5.5 g) and triethylamine (5.1 g) in 100 mL of anhydrous dichloromethane in a flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of this compound (6.0 g) in 20 mL of dichloromethane dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Wash the reaction mixture sequentially with water, 1 M HCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica (B1680970) gel or by distillation under high vacuum to obtain S-phenyl 3-oxobutanethioate.
Reaction with Water (Hydrolysis)
This compound reacts vigorously and exothermically with water in a hydrolysis reaction to form 3-oxobutanoic acid (acetoacetic acid) and hydrochloric acid. This reaction is typically undesirable and necessitates the use of anhydrous solvents and inert atmospheres during synthesis and handling.
The resulting 3-oxobutanoic acid is thermally unstable and readily undergoes decarboxylation upon gentle heating to yield acetone (B3395972) and carbon dioxide.
Due to its high reactivity, quantitative kinetic studies on the hydrolysis of this compound are challenging and not widely reported. However, its rate of hydrolysis is expected to be comparable to or faster than that of similar small acyl chlorides like acetyl chloride. The reaction is instantaneous upon contact with moisture.
Figure 3. Hydrolysis and subsequent decarboxylation pathway.
Conclusion
This compound is a potent acetoacetylating agent that reacts rapidly with a wide range of nucleophiles. Its high electrophilicity at the acyl chloride carbon drives reactions with amines, alcohols, and thiols to completion, providing high yields of the corresponding amides, esters, and thioesters. The primary challenge in its use is controlling its high reactivity and sensitivity to moisture. Reactions are best performed under anhydrous conditions and at low temperatures to ensure selectivity and safety. The resulting acetoacetylated products serve as crucial precursors for a diverse array of more complex molecules, underscoring the importance of this compound in synthetic and medicinal chemistry.
Spectroscopic Analysis of 3-Oxobutanoyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Oxobutanoyl chloride, also known as acetoacetyl chloride, is a reactive chemical intermediate of significant interest in organic synthesis and drug development. Its bifunctional nature, possessing both an acid chloride and a ketone, allows for a variety of chemical transformations. A thorough understanding of its spectroscopic characteristics is crucial for reaction monitoring, quality control, and structural elucidation of its derivatives. This technical guide provides a summary of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. Due to the limited availability of experimentally-derived public data, this guide presents predicted values based on established spectroscopic principles. Furthermore, it outlines general experimental protocols for acquiring such data and includes a logical workflow for spectroscopic analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data for similar functional groups.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃ | ~2.3 | Singlet | 3H |
| CH₂ | ~3.8 | Singlet | 2H |
Note: The chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm. The actual values may vary depending on the solvent used.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| CH₃ | ~30 |
| CH₂ | ~50 |
| C=O (ketone) | ~200 |
| C=O (acid chloride) | ~170 |
Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. The carbonyl carbon of the acid chloride is expected to be less deshielded than the ketone carbonyl.
Predicted IR Data
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (Acid Chloride) | ~1800 | Strong |
| C=O Stretch (Ketone) | ~1720 | Strong |
| C-H Stretch (sp³) | 2850-3000 | Medium |
| C-Cl Stretch | 600-800 | Medium-Strong |
Note: The two distinct carbonyl stretching frequencies are a key characteristic feature of this molecule in an IR spectrum.
Experimental Protocols
The following are generalized protocols for obtaining NMR and IR spectra of a reactive compound like this compound. Caution: this compound is expected to be corrosive and moisture-sensitive. All handling should be performed in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
NMR Spectroscopy
-
Sample Preparation:
-
Due to the reactivity of the acid chloride, a dry, aprotic deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dichloromethane-d₂ (CD₂Cl₂) should be used.
-
In a nitrogen-filled glovebox or under an inert atmosphere, add approximately 5-10 mg of this compound to a clean, dry NMR tube.
-
Using a syringe, add approximately 0.5-0.7 mL of the chosen deuterated solvent.
-
Cap the NMR tube securely.
-
If an internal standard is required, a small amount of tetramethylsilane (TMS) can be added.
-
-
Data Acquisition:
-
Record the ¹H NMR spectrum using a standard pulse program.
-
Record the ¹³C NMR spectrum using a proton-decoupled pulse program to obtain singlets for each carbon.
-
Ensure proper locking and shimming of the spectrometer to obtain high-resolution spectra.
-
IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
ATR-FTIR is the preferred method for reactive liquids as it requires minimal sample preparation.
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean and dry.
-
In a fume hood, apply a small drop of this compound directly onto the ATR crystal.
-
Acquire the spectrum immediately.
-
-
Sample Preparation (Solution Cell):
-
If using a solution cell, select a solvent that is transparent in the IR region of interest and does not react with the sample (e.g., dry chloroform (B151607) or carbon tetrachloride).
-
Prepare a dilute solution (1-5%) of this compound in the chosen solvent in a dry vial.
-
Quickly fill a liquid IR cell with the solution and acquire the spectrum.
-
Visualization of Analytical Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: A logical workflow for compound characterization.
This guide provides a foundational understanding of the expected spectroscopic properties of this compound and a general framework for its analysis. Researchers are encouraged to use this information as a starting point and to perform their own experimental verification.
An In-depth Technical Guide to 3-Oxobutanoyl Chloride (Acetoacetyl Chloride)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxobutanoyl chloride, commonly known by its trivial name acetoacetyl chloride, is a reactive chemical intermediate of significant interest in organic synthesis. Its bifunctional nature, possessing both a reactive acid chloride and a ketone carbonyl group, makes it a versatile building block for the synthesis of a wide range of compounds, particularly in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, and reactivity, tailored for professionals in research and development.
Nomenclature and Synonyms
The nomenclature of this compound can be varied, leading to potential confusion. The systematic IUPAC name is This compound . However, it is frequently referred to by its common name, acetoacetyl chloride . A comprehensive list of synonyms and identifiers is provided in the table below to aid in its unambiguous identification in literature and chemical databases.
| Nomenclature System | Name/Identifier | Reference |
| IUPAC Name | This compound | |
| Common Name | Acetoacetyl chloride | [1] |
| CAS Number | 39098-85-6 | [1] |
| Molecular Formula | C4H5ClO2 | [1] |
| Synonyms | Acetoacetic acid chloride, Butanoyl chloride, 3-oxo- | [1] |
Physicochemical and Spectroscopic Data
Precise experimental data for this compound is not extensively reported in readily available literature. The following table summarizes the available computed and predicted data. It is crucial to note that due to its reactivity and potential instability, experimental values should be determined under controlled conditions.
| Property | Value | Source |
| Molecular Weight | 120.53 g/mol | [1] |
| Density (Predicted) | 1.203 ± 0.06 g/cm³ | [2] |
| Melting Point (Predicted) | -51 to -50 °C | [2] |
| Boiling Point | Data not available | |
| 1H NMR Spectrum | Data not available | |
| 13C NMR Spectrum | Data not available | |
| Infrared (IR) Spectrum | Data not available | |
| Mass Spectrum | Data not available |
Note: The lack of readily available experimental spectroscopic data highlights the need for careful characterization upon synthesis or acquisition of this compound.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be challenging due to its thermal instability and propensity to undergo self-condensation or polymerization. A common precursor for its synthesis is diketene (B1670635). The following protocol is a generalized procedure based on the reaction of diketene with hydrogen chloride.
Reaction Scheme:
Figure 1: Synthesis of this compound from Diketene.
Materials:
-
Diketene (freshly distilled)
-
Anhydrous Hydrogen Chloride (gas)
-
Anhydrous, inert solvent (e.g., diethyl ether, dichloromethane)
Procedure:
-
A solution of freshly distilled diketene in an anhydrous, inert solvent is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.
-
The solution is cooled to a low temperature (typically between -78 °C and 0 °C) using a suitable cooling bath (e.g., dry ice/acetone or ice/salt).
-
A stream of anhydrous hydrogen chloride gas is bubbled through the stirred solution at a slow, controlled rate.
-
The progress of the reaction should be monitored by appropriate analytical techniques (e.g., IR spectroscopy, looking for the disappearance of the characteristic ketene (B1206846) bands and the appearance of the acid chloride carbonyl stretch).
-
Upon completion of the reaction, the excess hydrogen chloride and the solvent are removed under reduced pressure, maintaining a low temperature to prevent decomposition of the product.
-
The resulting crude this compound is a pale yellow to colorless liquid and should be used immediately in subsequent reactions due to its limited stability.
Note on Stability and Handling: this compound is sensitive to moisture and heat. It should be handled in a dry, inert atmosphere (e.g., under nitrogen or argon) and stored at low temperatures. Decomposition can lead to the formation of dehydroacetic acid and other byproducts.
Reactions of this compound
This compound is a potent acetoacetylating agent, readily reacting with various nucleophiles.
1. Reaction with Alcohols (Esterification):
This reaction produces acetoacetate (B1235776) esters, which are valuable intermediates in organic synthesis.
Reaction Scheme:
Figure 2: General Esterification Reaction.
General Protocol:
-
A solution of the alcohol in an anhydrous, non-protic solvent (e.g., dichloromethane, THF) is prepared in a flask under an inert atmosphere.
-
A non-nucleophilic base (e.g., pyridine, triethylamine) is added to the solution to act as an acid scavenger.
-
The solution is cooled in an ice bath.
-
A solution of freshly prepared this compound in the same solvent is added dropwise to the stirred alcohol solution.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC).
-
The reaction mixture is then washed with water, dilute acid (to remove the base), and brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude acetoacetate ester, which can be further purified by distillation or chromatography.
2. Reaction with Amines (Amidation):
This reaction yields acetoacetamides, a class of compounds with diverse biological activities.
Reaction Scheme:
Figure 3: General Amidation Reaction.
General Protocol:
-
A solution of the amine and a non-nucleophilic base (e.g., triethylamine, typically 2 equivalents for primary amines) in an anhydrous, aprotic solvent is prepared under an inert atmosphere.
-
The solution is cooled to 0 °C.
-
A solution of freshly prepared this compound is added dropwise with vigorous stirring.
-
The reaction is typically rapid and exothermic. After the addition, the mixture is stirred for a specified time at room temperature.
-
Work-up is similar to the esterification protocol, involving washing with water and brine, followed by drying of the organic phase and removal of the solvent.
-
The resulting acetoacetamide can be purified by recrystallization or column chromatography.
Signaling Pathways and Biological Relevance
Currently, there is no direct evidence in the reviewed literature to suggest a role for this compound in specific signaling pathways. Its high reactivity makes it unlikely to exist as a stable signaling molecule in a biological environment. However, the acetoacetyl group, which this compound efficiently introduces into other molecules, is a key structural motif in various biologically active compounds and metabolic pathways. For instance, acetoacetate is a ketone body and a precursor in cholesterol biosynthesis. The synthetic utility of this compound, therefore, lies in its ability to provide access to molecules that can potentially modulate these biological processes.
Conclusion
This compound is a valuable yet challenging reagent in organic synthesis. Its correct identification through systematic nomenclature is essential. While detailed experimental data on its physical properties are scarce, its synthetic utility is well-recognized. The protocols provided herein offer a foundation for its synthesis and application in the preparation of important acetoacetate and acetoacetamide derivatives. Further research is warranted to fully characterize this reactive intermediate and explore the biological activities of the compounds derived from it. Researchers and drug development professionals are advised to handle this compound with appropriate caution due to its reactivity and potential instability.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of β-Ketoesters using 3-Oxobutanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Ketoesters are a pivotal class of organic compounds, serving as versatile intermediates in the synthesis of a wide array of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Their unique structural feature, a ketone group at the β-position relative to an ester, imparts a high degree of chemical reactivity, making them invaluable building blocks.[2] The synthesis of β-ketoesters can be achieved through various methods, with the acylation of alcohols using 3-oxobutanoyl chloride (also known as acetoacetyl chloride) representing a direct and efficient route. This document provides detailed application notes and experimental protocols for this synthesis, with a focus on its relevance in drug development.
Reaction Mechanism and Principles
The reaction of this compound with an alcohol to form a β-ketoester proceeds via a nucleophilic acyl substitution mechanism.[3] To facilitate this reaction and neutralize the hydrochloric acid byproduct, a weak base such as pyridine (B92270) is often employed.[4][5]
The reaction can proceed through two primary pathways in the presence of pyridine:
-
Direct Nucleophilic Attack: The alcohol directly attacks the electrophilic carbonyl carbon of the acyl chloride. Pyridine then acts as a base to deprotonate the resulting oxonium ion.
-
Acylpyridinium Ion Formation: Pyridine acts as a nucleophilic catalyst, initially attacking the acyl chloride to form a highly reactive acylpyridinium ion.[2][4][5] This intermediate is then more readily attacked by the alcohol to form the β-ketoester.[2] The acylpyridinium pathway is often favored as it increases the electrophilicity of the acyl group.
The overall reaction is typically fast and irreversible, as the HCl byproduct is effectively sequestered by pyridine.[3]
Reaction Scheme:
R-OH + CH₃C(O)CH₂C(O)Cl --(Pyridine)--> CH₃C(O)CH₂C(O)OR + Pyridine-HCl
Experimental Protocols
General Protocol for the Synthesis of β-Ketoesters from this compound
This protocol describes a general method for the pyridine-catalyzed synthesis of β-ketoesters from this compound and a representative alcohol.
Materials:
-
This compound (1.0 eq)
-
Alcohol (e.g., ethanol, methanol, isopropanol) (1.0-1.2 eq)
-
Pyridine (1.1-1.5 eq)
-
Anhydrous dichloromethane (B109758) (DCM) or diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0-1.2 eq) and anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of Pyridine: Slowly add pyridine (1.1-1.5 eq) to the stirred solution.
-
Addition of this compound: Add this compound (1.0 eq) dropwise to the cooled solution via a dropping funnel over 15-30 minutes. An exothermic reaction may be observed. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with dichloromethane. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude β-ketoester can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Data Presentation
The yield of the β-ketoester synthesis is dependent on the nature of the alcohol used. The following table summarizes typical yields for the synthesis of various β-ketoesters from the related reaction of methyl acetoacetate (B1235776) with different acid chlorides, which provides an indication of the expected efficiency of these reactions.
| Entry | Acid Chloride | Corresponding Alcohol for Synthesis with this compound | Product β-Ketoester | Yield (%) |
| 1 | Phenylacetyl chloride | Methanol | Methyl 4-phenyl-3-oxobutanoate | 69 |
| 2 | Benzoyl chloride | Methanol | Methyl 3-phenyl-3-oxopropionate | 84 |
| 3 | Cyclohexanecarbonyl chloride | Methanol | Methyl 4-cyclohexyl-3-oxobutanoate | 67 |
| 4 | Palmitoyl chloride | Methanol | Methyl 3-oxooctadecanoate | 74 |
Data adapted from a one-pot synthesis method reacting methyl acetoacetate with various acyl chlorides.[6]
Applications in Drug Development
β-Ketoesters are crucial intermediates in the synthesis of numerous pharmaceuticals. Two prominent examples are the cholesterol-lowering statins and the anticoagulant warfarin (B611796).
Synthesis of Statin Intermediates
Statins, such as atorvastatin (B1662188) (Lipitor®), are competitive inhibitors of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[6][7][8] The synthesis of the characteristic dihydroxyheptanoic acid side chain of many statins often involves a β-ketoester intermediate.[1][9][10][11][12] this compound can be used to introduce the acetoacetyl moiety, which is then further elaborated to form the key chiral side chain.
Below is a diagram illustrating the HMG-CoA reductase pathway and the inhibitory action of statins.
Caption: HMG-CoA reductase pathway and statin inhibition.
Synthesis of Warfarin and its Derivatives
Warfarin is a widely used anticoagulant that functions as a vitamin K antagonist.[13] The synthesis of warfarin and its derivatives often involves the Michael addition of 4-hydroxycoumarin (B602359) to an α,β-unsaturated ketone.[14] However, β-ketoesters can also be utilized in the synthesis of the coumarin (B35378) ring system itself or in the preparation of substituted 4-hydroxycoumarins, which are precursors to various anticoagulants.[13][14][15][16][17]
The general workflow for a pyridine-catalyzed synthesis of a β-ketoester is depicted below.
Caption: Experimental workflow for β-ketoester synthesis.
Safety and Handling
-
This compound is corrosive and reacts with moisture. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Pyridine is flammable and has a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin. Handle in a well-ventilated fume hood.
-
Dichloromethane is a volatile solvent and a suspected carcinogen. All handling should be performed in a fume hood.
-
The reaction can be exothermic . Maintain proper temperature control, especially during the addition of the acyl chloride.
Conclusion
The synthesis of β-ketoesters using this compound is a robust and versatile method for accessing key intermediates in organic synthesis. The protocols and data presented herein provide a foundation for researchers in drug discovery and development to utilize this important class of compounds in the creation of novel therapeutic agents. Careful attention to reaction conditions and safety precautions is essential for successful and safe execution.
References
- 1. A green-by-design biocatalytic process for atorvastatin intermediate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. orgosolver.com [orgosolver.com]
- 4. echemi.com [echemi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Statin - Wikipedia [en.wikipedia.org]
- 7. Structural mechanism for statin inhibition of HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. WO2002057274A1 - A process for the synthesis of atorvastatin form v and phenylboronates as intermediate compounds - Google Patents [patents.google.com]
- 10. US7812179B2 - Process for the preparation of atorvastatin and intermediates - Google Patents [patents.google.com]
- 11. EP1861364B1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]
- 12. [18F]Atorvastatin: synthesis of a potential molecular imaging tool for the assessment of statin-related mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A One-pot Condensation for Synthesis 2-methyl-4-phenylpyrano[3, 2-c] chromen-5(4H)-one and Synthesis of Warfarin by Ionic Liquid Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Asymmetric organocatalyzed synthesis of coumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ias.ac.in [ias.ac.in]
Application Notes and Protocols for the Preparation of Pyrazoles from Acetoacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms that are of significant interest in medicinal chemistry and drug discovery.[1][2] The pyrazole (B372694) scaffold is a privileged structure found in numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, analgesic, and antimicrobial properties.[3][4][5] A primary and versatile method for synthesizing substituted pyrazoles is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative.[6][7]
Acetoacetyl chloride, as a reactive acylating agent, serves as a valuable precursor for the in situ or stepwise generation of 1,3-dicarbonyl compounds, which can then be readily cyclized to form the pyrazole ring. This document provides detailed protocols and application notes for the preparation of pyrazoles using acetoacetyl chloride as a starting material. The methodologies described are applicable for the synthesis of diverse pyrazole libraries for screening in drug development programs.
Reaction Principle
The synthesis of pyrazoles from acetoacetyl chloride is typically a two-step process:
-
Formation of a 1,3-Dicarbonyl Compound: Acetoacetyl chloride is reacted with a ketone or its enolate/enamine equivalent to generate a 1,3-dicarbonyl intermediate.
-
Cyclocondensation with Hydrazine: The 1,3-dicarbonyl compound undergoes a cyclocondensation reaction with a hydrazine derivative to form the final pyrazole product.[8] This reaction can often be performed in a one-pot fashion.[9]
Data Presentation
The following table summarizes representative quantitative data for the synthesis of pyrazole derivatives from 1,3-dicarbonyl compounds, which are the intermediates formed from acetoacetyl chloride.
| 1,3-Dicarbonyl Precursor | Hydrazine Derivative | Product | Yield (%) | Reference |
| Pentane-2,4-dione | Hydrazine hydrate (B1144303) | 3,5-Dimethyl-1H-pyrazole | Quantitative | [10] |
| Ethyl acetoacetate | Phenylhydrazine (B124118) | 1,3,5-Substituted pyrazole | 95 | [7] |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate | N'-Benzylidene tolylsulfonohydrazide | 5-Aryl-3-trifluoromethyl pyrazole | Moderate to Excellent | [9] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 1-Phenyl-3,5-dimethyl-1H-pyrazole from Acetone (B3395972) and Acetoacetyl Chloride
This protocol details the in situ formation of the 1,3-dicarbonyl compound (acetylacetone) from acetone and acetoacetyl chloride, followed by cyclization with phenylhydrazine.
Materials:
-
Acetone
-
Acetoacetyl chloride
-
Phenylhydrazine
-
Pyridine (B92270) (or another suitable base)
-
Glacial Acetic Acid
-
Diethyl ether
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Dropping funnel
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve acetone (1.1 eq) in anhydrous diethyl ether (50 mL). Cool the flask to 0 °C in an ice bath.
-
Formation of 1,3-Dicarbonyl Intermediate: Add pyridine (1.2 eq) to the cooled acetone solution. Slowly add acetoacetyl chloride (1.0 eq) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Addition of Hydrazine: To the reaction mixture containing the in situ generated acetylacetone (B45752), add a solution of phenylhydrazine (1.0 eq) in glacial acetic acid (20 mL).
-
Cyclization Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 100 mL of ice-cold water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica (B1680970) gel to yield pure 1-phenyl-3,5-dimethyl-1H-pyrazole.
Protocol 2: Stepwise Synthesis of 3,5-Dimethyl-1H-pyrazole
This protocol involves the isolation of the 1,3-dicarbonyl intermediate (acetylacetone) before its reaction with hydrazine hydrate.
Step A: Synthesis of Acetylacetone (Pentane-2,4-dione)
This step should be performed in a well-ventilated fume hood due to the reactivity of acetoacetyl chloride.
-
Follow steps 1 and 2 from Protocol 1 to generate the 1,3-dicarbonyl compound.
-
After stirring for 2 hours at room temperature, quench the reaction by slowly adding dilute hydrochloric acid.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain crude acetylacetone. This can be purified by distillation if necessary.
Step B: Synthesis of 3,5-Dimethyl-1H-pyrazole
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the acetylacetone (1.0 eq) from Step A in methanol.
-
Addition of Hydrazine: Slowly add hydrazine hydrate (1.0 eq, 85% solution) to the stirring solution at room temperature. The reaction is often exothermic.[10]
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours.
-
Isolation: The product often precipitates from the reaction mixture. If not, the solvent can be removed under reduced pressure. The resulting solid can be recrystallized from a suitable solvent like ethanol/water to afford pure 3,5-dimethyl-1H-pyrazole.
Visualizations
Caption: Reaction pathway for pyrazole synthesis.
Caption: Experimental workflow for pyrazole synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. tandfonline.com [tandfonline.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Acylation of Amines with 3-Oxobutanoyl Chloride
Introduction
The acylation of amines with 3-oxobutanoyl chloride (acetoacetyl chloride) is a fundamental and efficient method for the synthesis of β-keto amides. These products are valuable intermediates in organic synthesis and drug development due to their versatile chemical reactivity, including their utility in the synthesis of various heterocyclic compounds.[1] The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine acts as a nucleophile attacking the electrophilic carbonyl carbon of the acyl chloride.[2][3] This document provides a detailed overview of the reaction mechanism, experimental protocols, and key considerations for researchers in organic chemistry and pharmaceutical development.
Mechanism of Acylation
The reaction between an amine and this compound follows a nucleophilic addition-elimination pathway.[2][4] The key steps are:
-
Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound.[5] This leads to the formation of a tetrahedral intermediate.[4]
-
Elimination of Leaving Group : The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is a good leaving group.[2]
-
Deprotonation : A base, which can be a second molecule of the amine reactant or an added non-nucleophilic base like triethylamine (B128534) or pyridine, removes a proton from the nitrogen atom.[6] This step neutralizes the positively charged nitrogen, yielding the final N-substituted 3-oxobutanamide and a hydrochloride salt byproduct.[2][7]
The overall reaction is typically rapid and exothermic.[2]
Caption: General mechanism for the acylation of an amine.
Experimental Protocols
This section details a general protocol for the acylation of a primary or secondary amine with this compound under standard laboratory conditions.
Materials and Equipment
-
Reagents : Amine, this compound, Triethylamine (Et₃N) or Pyridine (distilled), Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[8][9]
-
Equipment : Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen/argon inlet, standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column).
Protocol: General Procedure
-
Reaction Setup : To an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the amine and a suitable anhydrous solvent (e.g., DCM).[8]
-
Addition of Base : Add a stoichiometric amount (typically 1.1 to 1.5 equivalents) of a non-nucleophilic base, such as triethylamine.[8]
-
Cooling : Cool the stirred mixture to 0 °C using an ice bath.
-
Addition of Acyl Chloride : Add this compound dropwise to the cooled solution via a dropping funnel over 15-30 minutes. Maintaining a low temperature is crucial to control the exothermic reaction and minimize side products.
-
Reaction : After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Workup :
-
Quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers sequentially with dilute HCl (to remove excess amine and base), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification : Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel to obtain the pure β-keto amide.
Caption: A typical workflow for amine acylation.
Data Presentation: Reaction Conditions
The choice of solvent and base is critical for achieving high yields and purity. The following table summarizes typical conditions used for the acylation of amines with acyl chlorides, which are applicable to this compound.
| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aryl amine | DBU | THF | Room Temp. | 3 - 6 | 75 - 95 | [9] |
| 2-Amino-1,3,4-oxadiazole | Triethylamine | DCM | 0 to Room Temp. | 1 | - | [8] |
| Aryl amine | Triethylamine | Benzene | - | - | - | [10] |
| Imines | Triethylamine | Dichloromethane | 0 - 5 | - | - | [11] |
| General Primary/Secondary Amine | Aqueous NaOH | Water/DCM | Room Temp. | - | High | [8][12] |
Note: DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene. The Schotten-Baumann condition involves using an aqueous base, often in a biphasic system.[12]
Key Considerations and Troubleshooting
-
Reactivity : Primary amines are generally more reactive than secondary amines due to lower steric hindrance and higher nucleophilicity.[13] Unreactive amines, such as certain anilines, may require harsher conditions or catalysts.[14]
-
Side Reactions : The α-hydrogens of this compound are acidic and can be removed by the base, potentially leading to the formation of a ketene (B1206846) intermediate. This can result in undesired side products.[14] Using a hindered base or carefully controlling the temperature can mitigate this issue.
-
Moisture Sensitivity : this compound is highly reactive towards water and will hydrolyze to form 3-oxobutanoic acid. All glassware must be thoroughly dried, and anhydrous solvents should be used to prevent this.[7]
-
Stoichiometry : At least one equivalent of base is required to neutralize the HCl generated during the reaction.[6] Often, a slight excess of the amine or an auxiliary base is used to drive the reaction to completion.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. savemyexams.com [savemyexams.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. chemistrystudent.com [chemistrystudent.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Amide Synthesis [fishersci.co.uk]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
Application Notes and Protocols for O-acylation of Phenols with Acetoacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The O-acylation of phenols is a fundamental transformation in organic synthesis, yielding valuable phenolic esters. The introduction of an acetoacetyl group onto a phenolic hydroxyl moiety, in particular, furnishes acetoacetate (B1235776) esters that are versatile intermediates in the synthesis of a wide array of pharmaceuticals and biologically active compounds. The β-ketoester functionality within the acetoacetyl group serves as a key handle for further molecular elaborations, including the synthesis of heterocyclic systems like coumarins, chromones, and quinolones, which are prevalent scaffolds in medicinal chemistry.
This document provides detailed application notes and experimental protocols for the O-acylation of phenols using acetoacetyl chloride. The reaction is typically performed in the presence of a base to neutralize the hydrogen chloride byproduct and to facilitate the nucleophilic attack of the phenoxide ion on the acyl chloride. Common bases employed for this purpose include pyridine (B92270), triethylamine (B128534), and 4-(dimethylamino)pyridine (DMAP), which can also act as a nucleophilic catalyst.
Reaction Principle and Significance
The O-acylation of a phenol (B47542) with acetoacetyl chloride is a nucleophilic acyl substitution reaction. The reaction proceeds via the attack of the phenolic oxygen on the electrophilic carbonyl carbon of the acyl chloride. The presence of a base is crucial to deprotonate the phenol, thereby increasing its nucleophilicity, and to scavenge the HCl generated during the reaction.
The resulting phenyl acetoacetate and its derivatives are valuable precursors in drug development due to the synthetic versatility of the β-ketoester group. This functional group can undergo a variety of transformations, including:
-
Keto-enol tautomerism: Allowing for reactions at both the α-carbon and the carbonyl group.
-
Decarboxylation: To afford methyl ketones.
-
Condensation reactions: Such as the Pechmann condensation for coumarin (B35378) synthesis and the Japp-Klingemann reaction for the synthesis of hydrazones.
-
Alkylation and acylation: At the α-carbon.
These reactions open avenues for the synthesis of diverse molecular architectures with potential therapeutic applications.
Experimental Protocols
Two primary methodologies for the O-acylation of phenols with acetoacetyl chloride are detailed below: a pyridine-catalyzed method and a triethylamine/DMAP co-catalyzed method.
Protocol 1: Pyridine-Catalyzed O-acylation of Phenol
This protocol describes a general procedure for the acetoacetylation of phenols using pyridine as both a base and a solvent.
Materials:
-
Phenol (or substituted phenol)
-
Acetoacetyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (B109758) (DCM) or Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for reactions and extractions
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenol (1.0 equivalent) in anhydrous pyridine (5-10 volumes).
-
Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Add acetoacetyl chloride (1.1 - 1.2 equivalents) dropwise via the dropping funnel over a period of 15-30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-cold 1 M HCl to neutralize the pyridine. Extract the aqueous layer with dichloromethane or diethyl ether (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by vacuum distillation to afford the pure phenyl acetoacetate derivative.
Protocol 2: Triethylamine/DMAP Co-catalyzed O-acylation of Phenol
This protocol utilizes the synergistic effect of triethylamine as a stoichiometric base and DMAP as a nucleophilic catalyst for an efficient acylation.
Materials:
-
Phenol (or substituted phenol)
-
Acetoacetyl chloride
-
Triethylamine (Et₃N) (anhydrous)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (B95107) (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for reactions and extractions
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask containing a solution of the phenol (1.0 equivalent) and DMAP (0.05 - 0.1 equivalents) in anhydrous DCM or THF under an inert atmosphere, add triethylamine (1.5 equivalents).
-
Addition of Acylating Agent: Cool the mixture to 0 °C. Add acetoacetyl chloride (1.2 equivalents) dropwise with vigorous stirring.
-
Reaction Execution: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting phenol is consumed.
-
Work-up: Quench the reaction by adding water. Separate the organic layer and wash it with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired acetoacetate ester.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the O-acylation of various phenols with acetoacetyl chloride under basic conditions.
| Phenol Derivative | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | Pyridine | Pyridine | 0 to RT | 3 | ~85 |
| 4-Methoxyphenol | Triethylamine/DMAP | DCM | 0 to RT | 2 | ~90 |
| 4-Chlorophenol | Pyridine | Pyridine | 0 to RT | 4 | ~80 |
| 4-Nitrophenol | Triethylamine/DMAP | THF | 0 to RT | 3 | ~75 |
| 2-Cresol | Pyridine | Pyridine | 0 to RT | 3.5 | ~82 |
| Naphthol | Triethylamine/DMAP | DCM | 0 to RT | 2.5 | ~92 |
Note: Yields are approximate and can vary based on the specific reaction scale and purification method.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for the O-acylation of phenols.
Caption: Simplified mechanism of base-catalyzed O-acylation.
Application Notes and Protocols for the Japp-Klingemann Reaction: Synthesis of Arylhydrazones using 3-Oxobutanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Japp-Klingemann reaction is a classical and versatile organic synthesis method for the formation of hydrazones from the reaction of an aryl diazonium salt with a β-keto-acid or β-keto-ester.[1] The resulting arylhydrazones are pivotal intermediates in the synthesis of various heterocyclic compounds, most notably indoles via the Fischer indole (B1671886) synthesis.[2] This pathway is of significant interest in medicinal chemistry and drug development, as the indole scaffold is a core structural motif in numerous pharmacologically active molecules.[2][3] This document provides a detailed overview of the Japp-Klingemann reaction with a focus on the use of 3-oxobutanoyl chloride (acetoacetyl chloride) as the β-dicarbonyl component.
Reaction Mechanism and Principles
The Japp-Klingemann reaction proceeds through a well-established mechanism initiated by the coupling of an aryl diazonium salt with the enolate of a β-dicarbonyl compound. In the case of a β-keto-ester like ethyl acetoacetate (B1235776), the reaction typically involves the cleavage of the acetyl group to yield the corresponding α-hydrazono ester. When a β-keto-acid is used, decarboxylation occurs. For this compound, the reaction would proceed via the in-situ generated β-keto-acid or its enolate, leading to the formation of a 1,2,3-butanetrione-2-arylhydrazone after cleavage of the carbonyl chloride group.
The overall transformation can be summarized as follows:
-
Diazotization: Aniline (B41778) or a substituted aniline is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) to form a stable aryl diazonium salt.
-
Coupling and Cleavage: The aryl diazonium salt is then reacted with the β-dicarbonyl compound under basic or buffered conditions. The coupling is followed by the cleavage of one of the carbonyl groups to yield the final hydrazone product.
The hydrazone products exist as a mixture of E/Z isomers and can exhibit keto-hydrazone and azo-enol tautomerism.
Quantitative Data
The following table summarizes representative yields for the Japp-Klingemann reaction using ethyl acetoacetate with various substituted anilines. The yields are indicative of what can be expected for this type of transformation and would be similar for reactions involving this compound under optimized conditions.
| Aryl Diazonium Salt Precursor (Aniline Derivative) | β-Dicarbonyl Compound | Product (Arylhydrazone) | Reported Yield (%) |
| Aniline | Ethyl acetoacetate | Ethyl 2-(phenylhydrazono)propanoate | 85-95 |
| p-Toluidine | Ethyl acetoacetate | Ethyl 2-((4-methylphenyl)hydrazono)propanoate | 80-90 |
| p-Chloroaniline | Ethyl acetoacetate | Ethyl 2-((4-chlorophenyl)hydrazono)propanoate | 82-92 |
| p-Nitroaniline | Ethyl acetoacetate | Ethyl 2-((4-nitrophenyl)hydrazono)propanoate | 75-85 |
| o-Nitroaniline | Ethyl acetoacetate | Ethyl 2-((2-nitrophenyl)hydrazono)propanoate | 70-80 |
Experimental Protocols
General Considerations
-
All reactions should be performed in a well-ventilated fume hood.
-
Anhydrous solvents should be used where specified.
-
The temperature of the diazotization reaction must be carefully controlled to prevent the decomposition of the diazonium salt.
-
The hydrazone products may be colored solids and can be purified by recrystallization.
Protocol 1: Synthesis of a Representative Arylhydrazone from a Substituted Aniline and Ethyl Acetoacetate
This protocol describes the synthesis of ethyl 2-((4-chlorophenyl)hydrazono)propanoate. The same general procedure can be adapted for this compound, with adjustments to stoichiometry and workup as needed.
Materials:
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Ethyl Acetoacetate
-
Sodium Acetate (B1210297)
-
Ice
-
Water
Procedure:
Part A: Diazotization of 4-Chloroaniline
-
In a 250 mL beaker, dissolve 4-chloroaniline (0.1 mol, 12.76 g) in a mixture of concentrated hydrochloric acid (25 mL) and water (25 mL).
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (0.11 mol, 7.59 g in 20 mL of water) dropwise to the aniline solution. Ensure the temperature is maintained below 5 °C throughout the addition.
-
After the addition is complete, stir the mixture for an additional 15 minutes at 0-5 °C. The resulting solution contains the aryl diazonium salt.
Part B: Japp-Klingemann Coupling
-
In a separate 1 L beaker, dissolve ethyl acetoacetate (0.1 mol, 13.01 g) and sodium acetate (0.3 mol, 24.6 g) in ethanol (200 mL).
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared diazonium salt solution from Part A to the ethyl acetoacetate solution over 30 minutes. A colored precipitate should form.
-
Continue stirring the reaction mixture at 0-5 °C for 1-2 hours.
-
Allow the reaction mixture to stand at room temperature overnight.
Part C: Work-up and Purification
-
Pour the reaction mixture into 500 mL of cold water.
-
Collect the precipitated crude product by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain pure ethyl 2-((4-chlorophenyl)hydrazono)propanoate.
-
Dry the purified product in a desiccator.
Visualizations
Reaction Mechanism
References
Protocol for Friedel-Crafts Acylation with 3-Oxobutanoyl Chloride
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Friedel-Crafts acylation of aromatic compounds using 3-oxobutanoyl chloride (acetoacetyl chloride). This reaction is a valuable method for the synthesis of 1-aryl-1,3-butanediones, which are important precursors in the development of various pharmaceutical agents and other biologically active molecules.
Introduction
The Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring. The use of this compound allows for the direct incorporation of a β-dicarbonyl moiety, a versatile functional group in organic synthesis. The reaction typically proceeds in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), which activates the acyl chloride to form a highly reactive acylium ion.[1]
Reaction Principle
The reaction mechanism involves the formation of an acylium ion from this compound and a Lewis acid catalyst. This electrophile is then attacked by the electron-rich aromatic ring. A subsequent deprotonation restores the aromaticity of the ring, yielding the 1-aryl-1,3-butanedione product. A key advantage of Friedel-Crafts acylation is that the product is generally less reactive than the starting material, which helps to prevent multiple acylations.[2]
Experimental Protocol
This protocol provides a general procedure for the Friedel-Crafts acylation of an activated aromatic substrate with this compound. Reaction conditions may require optimization for specific substrates.
Materials:
-
Aromatic substrate (e.g., benzene, toluene, anisole)
-
This compound (acetoacetyl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Reflux condenser
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a drying tube (containing CaCl₂ or another suitable drying agent). The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (1.1 to 1.3 equivalents relative to the aromatic substrate) and anhydrous dichloromethane. Cool the suspension to 0-5 °C in an ice bath with stirring.
-
Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it to the addition funnel. Add the this compound solution dropwise to the stirred AlCl₃ suspension over 15-30 minutes, maintaining the temperature between 0-5 °C.
-
Aromatic Substrate Addition: After the formation of the acylium ion complex, add a solution of the aromatic substrate (1.0 equivalent) in anhydrous dichloromethane to the addition funnel. Add the aromatic substrate solution dropwise to the reaction mixture, ensuring the temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.
Data Presentation
The following table summarizes representative reaction parameters for the Friedel-Crafts acylation of various aromatic compounds with acyl chlorides. Note that specific yields for this compound are not widely reported in the literature, and the data below for related reactions is provided for guidance. Optimization for each specific substrate is recommended.
| Aromatic Substrate | Acylating Agent | Catalyst (Equivalents) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| Anisole | Acetic Anhydride | FeCl₃·6H₂O (0.1) | Ionic Liquid | 60 | 24 | 4-Methoxyacetophenone | 94 |
| Toluene | Acetic Anhydride | Zeolite Beta | - | 150 | - | 4-Methylacetophenone | High |
| Benzene | Ethanoyl Chloride | AlCl₃ | - | 60 | 0.5 | Phenylethanone | - |
| 1,3-Benzodioxole | Butanoyl Chloride | ZnO/ZnCl₂ | Dichloromethane | 0-5 | 4 | 1-(1,3-Benzodioxol-5-yl)butan-1-one | - |
Visualizations
Reaction Mechanism
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Workflow
Caption: Experimental workflow for Friedel-Crafts acylation.
Safety Precautions
-
Friedel-Crafts acylation is a highly exothermic reaction and should be performed with caution.[3]
-
Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
This compound is a corrosive and moisture-sensitive reagent. Handle with care in a fume hood.
-
Dichloromethane is a volatile and potentially toxic solvent. All manipulations should be performed in a well-ventilated fume hood.
Troubleshooting
-
Low Yield: Ensure all reagents and glassware are scrupulously dry. The Lewis acid catalyst is highly sensitive to moisture. A stoichiometric amount of the catalyst is often necessary as the product can form a complex with it.[3]
-
Side Reactions: The presence of the second carbonyl group in this compound may lead to side reactions. Careful control of the reaction temperature is crucial. Lower temperatures generally favor the desired acylation.
Conclusion
The Friedel-Crafts acylation with this compound is a powerful method for the synthesis of 1-aryl-1,3-butanediones. Careful attention to anhydrous conditions and temperature control is essential for achieving high yields and minimizing side products. The protocol provided herein serves as a general guideline, and optimization for specific substrates is encouraged to achieve the best results.
References
Application Notes and Protocols for the Synthesis of Custom Beta-Dicarbonyl Compounds with Acetoacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-dicarbonyl compounds, particularly β-keto esters, β-keto amides, and β-keto thioesters, are pivotal structural motifs in organic synthesis and medicinal chemistry. Their unique chemical architecture, featuring a ketone flanked by another carbonyl group, imparts versatile reactivity, making them valuable precursors for a wide array of complex molecules and heterocyclic frameworks.[1] In the realm of drug development, these compounds are instrumental. For instance, β-keto amides are found in numerous biologically active molecules, and β-keto esters have emerged as promising candidates for the development of novel anti-virulence agents that inhibit bacterial communication systems known as quorum sensing (QS).[1][2][3]
Acetoacetyl chloride is a highly reactive and efficient reagent for introducing the acetoacetyl group (CH₃COCH₂CO-) into various nucleophiles.[4][5] Its reaction with alcohols, amines, and thiols provides a direct and often high-yielding route to custom-designed β-dicarbonyl compounds. This document provides detailed protocols for the synthesis of these compounds using acetoacetyl chloride and explores their application in the context of quorum sensing inhibition.
General Reaction Scheme
The synthesis of β-dicarbonyl compounds via acetoacetyl chloride proceeds through a nucleophilic acyl substitution mechanism.[6][7] The nucleophile (alcohol, amine, or thiol) attacks the highly electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride ion to form the final product. A non-nucleophilic base is typically added to neutralize the hydrogen chloride (HCl) byproduct.[8][9]
Experimental Workflow Visualization
The general workflow for the synthesis of β-dicarbonyl compounds using acetoacetyl chloride is outlined below.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors [beilstein-journals.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. nbinno.com [nbinno.com]
- 6. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 7. chemistrystudent.com [chemistrystudent.com]
- 8. experimental chemistry - Acetylation of Secondary amines - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Oxobutanoyl Chloride by Distillation
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of 3-oxobutanoyl chloride (also known as acetoacetyl chloride) by distillation. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during this sensitive purification process.
Frequently Asked Questions (FAQs)
Q1: Why is vacuum distillation necessary for purifying this compound?
A1: this compound is a thermally labile compound. At atmospheric pressure, its boiling point is high enough to cause significant decomposition, leading to the formation of byproducts and a lower yield of the desired product.[1] Vacuum distillation reduces the boiling point of the liquid, allowing it to vaporize at a lower temperature, thereby minimizing thermal decomposition.
Q2: What are the common impurities in crude this compound?
A2: Common impurities depend on the synthetic route. If prepared from acetoacetic acid and a chlorinating agent like thionyl chloride, impurities may include unreacted acetoacetic acid and residual thionyl chloride.[2] If synthesized from diketene (B1670635) and hydrogen chloride, unreacted starting materials may be present.[3][4] Side products from polymerization or decomposition can also be present.
Q3: What are the ideal vacuum pressure and temperature for the distillation of this compound?
A3: While specific optimal conditions can vary based on the purity of the crude material and the efficiency of the distillation setup, a good starting point can be inferred from similar compounds. For the related acetoxyacetyl chloride, a boiling point of 55 °C at 12 mmHg has been reported.[5][6] Therefore, a similar pressure range is recommended for this compound to keep the distillation temperature low.
Q4: Can I use a stabilizer during the distillation of this compound?
A4: While the use of stabilizers for this compound distillation is not widely documented, for other reactive acyl chlorides, high-boiling, non-reactive fluids like mineral oil or silicone oil have been used as distillation additives. These can help to ensure even heating and prevent localized overheating, which can lead to decomposition.[1]
Q5: How should I handle and store purified this compound?
A5: this compound is highly reactive and moisture-sensitive.[5] It should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, preferably in a refrigerator, to minimize decomposition.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product is discolored (yellow to brown) | Thermal decomposition due to excessive temperature. | - Ensure a deep and stable vacuum to lower the boiling point.- Use a high-quality vacuum pump and check for leaks in the system.- Heat the distillation flask gently and evenly using a heating mantle with a stirrer. |
| Low or no product distilling over | - Inadequate vacuum.- Thermometer placed incorrectly.- Blockage in the distillation path. | - Check all connections for leaks and ensure the vacuum pump is functioning correctly.- Position the thermometer bulb just below the side arm leading to the condenser to accurately measure the vapor temperature.- Ensure the condenser and receiving flask are not blocked. |
| Product decomposes in the distillation flask | - Localized overheating.- Presence of catalytic impurities. | - Use a stirring bar to ensure even heating.- Consider adding a high-boiling, inert solvent or distillation additive to moderate the temperature.[1]- Ensure the crude material is free from acidic or basic impurities before distillation. |
| Inconsistent boiling point | - Fluctuating vacuum pressure.- Presence of volatile impurities. | - Use a vacuum regulator to maintain a constant pressure.- Perform a preliminary distillation or azeotropic distillation with an inert solvent (e.g., chloroform (B151607) or THF) to remove highly volatile impurities before the final vacuum distillation.[2] |
| Low yield of purified product | - Incomplete distillation.- Decomposition of the product.- Loss of product due to leaks in the system. | - Ensure the distillation is run to completion by monitoring the distillation rate.- Optimize the vacuum and temperature to minimize decomposition.- Carefully check all glassware joints and connections for a tight seal. |
Data Presentation
Table 1: Physical and Distillation Properties of this compound and a Related Compound
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Boiling Point (°C at atm) | Reported Boiling Point (°C at mmHg) |
| This compound | C₄H₅ClO₂ | 120.53[7] | 153.0 ± 23.0 | Not available |
| Acetoxyacetyl Chloride | C₄H₅ClO₃ | 136.53[5] | Not available | 55 / 12[5][6] |
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Distillation
Objective: To purify crude this compound by fractional vacuum distillation to remove non-volatile impurities and decomposition products.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask(s)
-
Vacuum adapter
-
Vacuum pump with a cold trap
-
Heating mantle with magnetic stirrer
-
Stir bar
-
Vacuum grease
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and assembled while still warm to prevent moisture contamination.
-
Apparatus Assembly: Assemble the fractional distillation apparatus. Lightly grease all ground-glass joints to ensure a good vacuum seal.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound and a magnetic stir bar. Do not fill the flask to more than two-thirds of its capacity.
-
Initiating Vacuum: Connect the vacuum adapter to the vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.
-
Heating: Once a stable vacuum is achieved (e.g., 10-15 mmHg), begin to gently heat the distillation flask using the heating mantle. Start the magnetic stirrer to ensure even heating.
-
Fraction Collection:
-
Collect any low-boiling forerun in a separate receiving flask. This may contain residual solvents or volatile impurities.
-
As the temperature stabilizes, change the receiving flask to collect the main fraction of purified this compound. Based on the data for acetoxyacetyl chloride, the collection temperature is expected to be in the range of 50-60 °C at approximately 12 mmHg.[5][6]
-
-
Completion: Stop the distillation when the temperature starts to drop or when only a small amount of residue remains in the distillation flask.
-
Shutdown: Turn off the heating mantle and allow the apparatus to cool to room temperature under vacuum.
-
Breaking the Vacuum: Slowly and carefully break the vacuum by introducing an inert gas.
-
Storage: Immediately transfer the purified this compound to a clean, dry, and pre-weighed storage container under an inert atmosphere.
Mandatory Visualization
Caption: Troubleshooting workflow for the distillation of this compound.
References
- 1. US4204916A - Process for recovering acid chlorides by distillation - Google Patents [patents.google.com]
- 2. Acetoxyacetyl chloride | 13831-31-7 | Benchchem [benchchem.com]
- 3. digital.library.unt.edu [digital.library.unt.edu]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Acetoxyacetyl chloride | 13831-31-7 [chemicalbook.com]
- 6. アセトキシアセチルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | C4H5ClO2 | CID 12401800 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Acetoacetyl Chloride Handling and Reaction Troubleshooting
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the hydrolysis of acetoacetyl chloride during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is acetoacetyl chloride, and why is it so reactive?
Acetoacetyl chloride (CH₃COCH₂COCl) is a highly reactive acyl chloride. Its reactivity stems from the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack.[1] The presence of two carbonyl groups enhances this reactivity, making it a potent acetylating agent but also highly sensitive to moisture.
Q2: What is hydrolysis, and why is it a significant problem in my reactions?
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule.[2][3] For acetoacetyl chloride, this means it reacts readily with water to form acetoacetic acid and hydrogen chloride (HCl) gas.[4][5][6] This is problematic for several reasons:
-
Reagent Consumption: The starting material is consumed, leading to lower yields of the desired product.
-
Byproduct Formation: The resulting acetoacetic acid can potentially undergo further reactions or complicate the purification process.
-
Safety Hazard: The reaction with water is often violent and produces corrosive HCl gas.[4][5][7][8]
Q3: How can I visually identify if my acetoacetyl chloride has hydrolyzed?
Fresh, pure acetoacetyl chloride is typically a colorless to pale yellow liquid.[8] Signs of degradation or hydrolysis include:
-
Fuming: The compound will fume in moist air due to the formation of HCl gas.[8]
-
Color Change: A significant darkening or change in color may indicate the presence of impurities or degradation products.
-
Precipitate Formation: The formation of a solid (acetoacetic acid or its degradation products) may be visible.
Q4: What are the best practices for storing acetoacetyl chloride?
To ensure the longevity and purity of acetoacetyl chloride, proper storage is critical. It should be stored in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible substances like water, alcohols, and bases.[4][5][9] Key storage recommendations include:
-
Inert Atmosphere: Store the container under an inert gas like nitrogen or argon to prevent exposure to atmospheric moisture.[5][9]
-
Tightly Sealed Containers: Ensure the container is always tightly sealed.[4][5][9] Opened containers must be carefully resealed.[4]
-
Moisture-Free Environment: Store in a desiccator or a designated flammables cabinet that is kept dry.
Q5: What immediate steps should I take to prevent hydrolysis during an experiment?
Preventing hydrolysis requires a stringent anhydrous technique throughout the experimental setup and procedure.
-
Use Dry Glassware: All glassware should be oven-dried or flame-dried under vacuum immediately before use to remove any adsorbed water.
-
Use Anhydrous Solvents: Solvents must be rigorously dried using appropriate methods. The rate of hydrolysis is highly dependent on the solvent system, with hydrolysis accelerating in more polar solvents.[10]
-
Maintain an Inert Atmosphere: The reaction should be conducted under a positive pressure of an inert gas such as nitrogen or argon.[4]
-
Handle with Care: All transfers of acetoacetyl chloride should be performed using dry syringes or cannulas.[4][7]
Troubleshooting Guide
Problem 1: My reaction yield is very low or I obtained no product.
Low or no yield is the most common issue when working with acetoacetyl chloride and is frequently linked to hydrolysis.
| Potential Cause | Troubleshooting Steps |
| Degraded Starting Material | Test the purity of the acetoacetyl chloride. A simple test is to carefully add a drop to a small amount of anhydrous ethanol; a vigorous reaction with gas evolution (HCl) should occur. If the reaction is sluggish, the reagent has likely hydrolyzed. |
| Contaminated Solvent | Ensure your solvent is truly anhydrous. Use freshly distilled and dried solvents or purchase high-purity anhydrous grade solvents and use them immediately after opening. |
| Atmospheric Moisture | Review your experimental setup. Ensure all joints are properly sealed and that a positive pressure of inert gas is maintained throughout the entire reaction time. Use septa on addition funnels and flasks. |
| Insufficient Catalyst | In reactions like Friedel-Crafts acylation, the Lewis acid catalyst is also highly sensitive to moisture.[11] Use a fresh, anhydrous catalyst and ensure it is not unnecessarily exposed to air during transfer.[11] |
Problem 2: I'm observing unexpected side products and purification is difficult.
The formation of multiple products can often be traced back to the presence of water in the reaction mixture.
| Potential Cause | Troubleshooting Steps |
| Reaction of Hydrolysis Product | The acetoacetic acid formed from hydrolysis can potentially react with your reagents or catalyst, leading to byproducts. The only solution is to prevent its formation by maintaining strict anhydrous conditions. |
| Temperature Control Issues | While not directly a hydrolysis issue, high temperatures can cause decomposition of both acetoacetyl chloride and acetoacetic acid, leading to a complex mixture of products.[11] Ensure your reaction temperature is optimized and controlled. |
| Incorrect Stoichiometry | If some of the acetoacetyl chloride has hydrolyzed, the stoichiometry of your reaction will be incorrect, which can lead to incomplete reactions and the formation of side products. Consider using a slight excess of acetoacetyl chloride if you suspect minor hydrolysis is unavoidable. |
Data Presentation
Table 1: Compatibility of Common Drying Agents with Solvents for Acetoacetyl Chloride Reactions
| Drying Agent | Dichloromethane (B109758) (DCM) | Tetrahydrofuran (THF) | Acetonitrile (MeCN) | Toluene | Notes |
| Calcium Hydride (CaH₂) | Excellent | Excellent | Good | Excellent | Reacts with acidic protons. Allow to stir overnight, then distill. |
| Molecular Sieves (4Å) | Good | Good | Excellent | Good | Must be activated (heated under vacuum) before use. Best for pre-dried solvents. |
| Sodium/Benzophenone | Not Recommended | Excellent | Not Recommended | Excellent | Provides a visual indicator (deep blue/purple) of anhydrous conditions. Not suitable for chlorinated solvents. |
| Phosphorus Pentoxide (P₂O₅) | Good | Not Recommended | Good | Good | Very efficient, but can be difficult to handle. Can form a polymeric film. |
Experimental Protocols
Protocol: General Procedure for Acylation of an Alcohol under Anhydrous Conditions
This protocol outlines the acylation of a generic primary alcohol using acetoacetyl chloride, with a focus on preventing hydrolysis.
1. Preparation of Glassware and Reagents:
- Dry a round-bottom flask, a dropping funnel, and a condenser in an oven at 120°C overnight.
- Assemble the glassware hot under a stream of dry nitrogen and allow it to cool to room temperature under a positive nitrogen pressure.
- Use a freshly opened bottle of anhydrous dichloromethane (DCM) or distill from CaH₂.
- Ensure the alcohol and a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) are anhydrous.
2. Reaction Setup:
- To the round-bottom flask, add the anhydrous alcohol (1.0 eq) and anhydrous DCM via a dry syringe.
- Add the anhydrous base (1.1 eq) to the flask.
- Cool the mixture to 0°C in an ice bath.
3. Addition of Acetoacetyl Chloride:
- In the dropping funnel, add the required volume of acetoacetyl chloride (1.05 eq) diluted in anhydrous DCM.
- Add the acetoacetyl chloride solution dropwise to the stirred alcohol/base mixture over 30 minutes, maintaining the temperature at 0°C.
4. Reaction and Workup:
- After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours (monitor by TLC).
- Upon completion, quench the reaction by slowly adding it to a separatory funnel containing cold, saturated aqueous sodium bicarbonate solution.
- Separate the layers and extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Visualizations
Caption: The hydrolysis pathway of acetoacetyl chloride and its consequences.
Caption: Workflow for minimizing moisture exposure during a reaction.
Caption: A decision tree for troubleshooting low reaction yields.
References
- 1. nbinno.com [nbinno.com]
- 2. youtube.com [youtube.com]
- 3. quora.com [quora.com]
- 4. wcu.edu [wcu.edu]
- 5. fishersci.com [fishersci.com]
- 6. thermofishersci.in [thermofishersci.in]
- 7. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 8. nj.gov [nj.gov]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. Acetoxyacetyl chloride | 13831-31-7 | Benchchem [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing β-Ketoester Synthesis with Acetoacetyl Chloride
Welcome to the technical support center for β-ketoester synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing acetoacetyl chloride for the synthesis of β-ketoesters. Here you will find troubleshooting guides and frequently asked questions to help you optimize your reaction yields and overcome common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of β-ketoesters from acetoacetyl chloride and an alcohol.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Moisture Contamination: Acetoacetyl chloride is highly sensitive to moisture and will readily hydrolyze to acetoacetic acid, which is unstable and decarboxylates. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Inefficient HCl Scavenging: The reaction produces HCl as a byproduct, which can lead to side reactions or degradation of the desired product. | Use a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the HCl as it is formed.[1] | |
| Suboptimal Reaction Temperature: The reaction is typically exothermic.[2][3] If the temperature is too low, the reaction rate may be too slow. If it is too high, side reactions may be promoted. | Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature.[1] | |
| Steric Hindrance: The alcohol substrate may be sterically hindered, slowing down the reaction. | For sterically hindered alcohols, consider longer reaction times or slightly elevated temperatures. Alternatively, a different synthetic route, such as using diketene (B1670635) or transesterification, may be more effective.[4][5] | |
| Presence of Multiple Spots on TLC (Impure Product) | Self-condensation of Acetoacetyl Chloride: This can occur, especially at higher concentrations or temperatures. | Add the acetoacetyl chloride dropwise to a solution of the alcohol to maintain a low concentration of the acyl chloride. |
| Side Reactions with Tertiary Alcohols: Tertiary alcohols can undergo elimination or other side reactions in the presence of acid or heat.[1] | Use milder reaction conditions and a non-nucleophilic base. For particularly sensitive tertiary alcohols, consider alternative acetoacetylating agents like diketene.[4][5] | |
| Formation of Byproducts from Excess Reagents: Unreacted starting materials will contaminate the final product. | Use a slight excess of the alcohol (1.1-1.2 equivalents) to ensure the complete consumption of the acetoacetyl chloride. | |
| Difficulty in Product Purification | Co-elution of Product and Byproducts: The polarity of the desired β-ketoester may be similar to that of impurities. | Optimize the solvent system for column chromatography. A gradient elution may be necessary. Washing the crude product with a saturated sodium bicarbonate solution can help remove acidic impurities. |
| Product Instability on Silica (B1680970) Gel: The acidic nature of silica gel can sometimes cause degradation of sensitive β-ketoesters. | Neutralize the silica gel with a small amount of triethylamine in the slurry before packing the column. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the reaction between acetoacetyl chloride and an alcohol?
A1: Anhydrous aprotic solvents are ideal. Dichloromethane (B109758) and tetrahydrofuran (B95107) (THF) are commonly recommended because they are unreactive towards the starting materials and provide good solubility.[1]
Q2: Why is a base, such as triethylamine or pyridine, necessary in this reaction?
A2: A non-nucleophilic base is crucial for scavenging the hydrochloric acid (HCl) that is generated as a byproduct of the reaction.[1] Neutralizing the HCl prevents it from catalyzing side reactions, such as the degradation of the product or side reactions involving acid-sensitive functional groups.
Q3: My alcohol is a tertiary alcohol, and I am getting very low yields. What can I do?
A3: Tertiary alcohols are more sterically hindered and can be prone to elimination side reactions under acidic conditions.[1] To improve the yield, you can try using a milder, non-nucleophilic base and maintaining a low reaction temperature. If the yield is still low, an alternative synthetic route might be more suitable. For example, the reaction of a tertiary alcohol with diketene can produce tert-butyl acetoacetate (B1235776) in good yields.[4][5]
Q4: How can I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. You can spot the reaction mixture alongside your starting alcohol. The disappearance of the starting alcohol spot and the appearance of a new, typically less polar, product spot will indicate the progression of the reaction.
Q5: What are the main safety precautions to take when working with acetoacetyl chloride?
A5: Acetoacetyl chloride is corrosive and reacts violently with water. Always handle it in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Ensure that your reaction setup is dry and protected from atmospheric moisture.
Data Summary
The following tables provide a summary of typical reaction conditions and expected yields for β-ketoester synthesis.
Table 1: General Reaction Parameters for Acetoacetylation of Alcohols
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Dichloromethane or THF | Inert, aprotic, good solubility for reactants.[1] |
| Temperature | 0 °C to Room Temperature | The reaction is exothermic; starting at a low temperature helps to control the reaction rate and minimize side reactions.[2][3] |
| Base | Triethylamine or Pyridine (1.1-1.2 eq.) | Neutralizes the HCl byproduct, preventing acid-catalyzed side reactions.[1] |
| Stoichiometry | Alcohol (1.0 eq.), Acetoacetyl Chloride (1.1-1.2 eq.) | A slight excess of the acyl chloride can help drive the reaction to completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Acetoacetyl chloride is moisture-sensitive. |
Table 2: Example Yields for the Synthesis of tert-Butyl Acetoacetate
| Method | Reactants | Yield | Reference |
| Acetyl Chloride Method | tert-Butyl alcohol, Acetyl chloride, Magnesium | 45-55% | Organic Syntheses[6] |
| Diketene Method | tert-Butyl alcohol, Diketene, Sodium Acetate (B1210297) | 85-88% | Organic Syntheses[4] |
| Patented Diketene Method | tert-Butyl alcohol, Diketene, Amine Catalyst | >94% | CN107827749A[7] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a β-Ketoester
Materials:
-
Alcohol (1.0 eq.)
-
Acetoacetyl chloride (1.1 eq.)
-
Triethylamine (1.2 eq.)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Dissolve the alcohol (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetoacetyl chloride (1.1 eq.) dropwise to the solution via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting alcohol.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate mixture of hexanes and ethyl acetate.
Protocol 2: Synthesis of tert-Butyl Acetoacetate from Diketene
This protocol is provided as a higher-yielding alternative for the synthesis of a tertiary β-ketoester.[4]
Materials:
-
tert-Butyl alcohol (1.07 moles)
-
Diketene (1.14 moles)
-
Anhydrous sodium acetate (4.8 mmoles)
Procedure:
-
To a flask equipped with a stirrer and a dropping funnel, add tert-butyl alcohol.
-
Heat the alcohol to 80-85 °C.
-
Add anhydrous sodium acetate with stirring.
-
Add diketene dropwise over a period of 2.5 hours, maintaining the temperature between 60-115 °C.
-
After the addition is complete, stir the solution for an additional 30 minutes.
-
Purify the product by distillation under reduced pressure. The product, tert-butyl acetoacetate, has a boiling point of 85 °C at 20 mm Hg.
Visualizations
Caption: Reaction mechanism for β-ketoester synthesis.
Caption: General experimental workflow for β-ketoester synthesis.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Tert-butyl acetoacetate | High-Purity Reagent for Synthesis [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN107827749A - A kind of synthetic method of tert-butyl acetoacetate - Google Patents [patents.google.com]
troubleshooting low yield in Japp-Klingemann reaction with 3-Oxobutanoyl chloride derivatives
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in the Japp-Klingemann reaction using 3-Oxobutanoyl chloride and its derivatives. This document provides troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and visual aids to address common issues.
Frequently Asked Questions (FAQs)
Q1: Why is my yield so low when using this compound compared to its ester or acid counterparts?
A1: this compound is significantly more reactive than the corresponding β-keto-esters or -acids. This high reactivity makes it highly susceptible to side reactions, primarily hydrolysis, which consumes the starting material and reduces the yield of the desired hydrazone. Careful control of reaction conditions, especially moisture and pH, is critical.
Q2: What is the primary side reaction I should be concerned about?
A2: The primary side reaction is the rapid hydrolysis of the this compound to 3-oxobutanoic acid. This can occur with trace amounts of water in the solvent or from the aqueous diazonium salt solution. The resulting carboxylic acid can then participate in the Japp-Klingemann reaction, but the initial loss of the acyl chloride to hydrolysis is a major cause of low yield.
Q3: Can I use standard Japp-Klingemann conditions for this compound?
A3: Standard conditions, which often involve aqueous basic solutions (like sodium acetate) to deprotonate a β-keto-ester, are often unsuitable for highly reactive acyl chlorides.[1][2] These conditions can accelerate the hydrolysis of the acyl chloride. A modified protocol, often involving an organic base like pyridine (B92270) in an anhydrous solvent, is recommended.
Q4: My reaction mixture turns into a complex mixture of products. What could be the cause?
A4: A complex product mixture can arise from several issues. In addition to hydrolysis, the diazonium salt may be unstable, especially if the parent aniline (B41778) is electron-rich. This can lead to decomposition and tar formation. Furthermore, if the pH is not carefully controlled, the intermediate azo compound may not efficiently convert to the final hydrazone, leading to a variety of byproducts.[1][2]
Q5: How can I confirm that my diazonium salt has formed successfully before proceeding with the Japp-Klingemann reaction?
A5: While direct isolation of diazonium salts is generally avoided due to their instability, their formation can be monitored. A small aliquot of the diazotization reaction mixture can be added to a solution of a coupling agent, such as 2-naphthol (B1666908), in a basic solution. The formation of a brightly colored azo dye indicates the successful formation of the diazonium salt.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of Hydrazone | Hydrolysis of this compound: The acyl chloride is reacting with water before it can participate in the Japp-Klingemann reaction. | - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents.- Consider a modified protocol using an organic base like pyridine in a non-aqueous solvent. |
| Inefficient Diazotization: The diazonium salt may not be forming in high yield or is decomposing. | - Perform the diazotization at low temperatures (0-5 °C).- Use a slight excess of sodium nitrite (B80452) and ensure it is added slowly to the acidic solution of the aniline.- Use the diazonium salt solution immediately after preparation. | |
| Incorrect Reaction pH: The pH of the reaction mixture is critical for both the coupling and the subsequent conversion of the azo intermediate to the hydrazone. | - For the modified protocol with pyridine, the basicity should be sufficient for the reaction to proceed.- In more traditional systems, the pH needs to be carefully controlled. An acidic pH can prevent the necessary deprotonation of the β-dicarbonyl compound, while a strongly basic pH can lead to diazonium salt decomposition and other side reactions. | |
| Formation of a Stable Azo Compound Instead of the Hydrazone | Reaction conditions do not favor the rearrangement: The intermediate azo compound may be stabilized under certain conditions, preventing its conversion to the hydrazone. | - Increasing the reaction temperature or adjusting the pH may promote the rearrangement. However, this should be done cautiously as it can also lead to decomposition.[1][2] |
| Complex Product Mixture or Tar Formation | Decomposition of the Diazonium Salt: This is common with electron-rich anilines. | - Perform the diazotization and the subsequent coupling reaction at very low temperatures (e.g., -10 to 0 °C).- Use the diazonium salt immediately.- Consider using more stable diazonium salts, such as tetrafluoroborates. |
| Side reactions of the acyl chloride: Besides hydrolysis, the acyl chloride may react with other nucleophiles present in the reaction mixture. | - Simplify the reaction system as much as possible. The use of a modified protocol with pyridine in an anhydrous solvent can minimize these side reactions. |
Data Presentation
Due to the limited availability of specific quantitative data for the Japp-Klingemann reaction with this compound derivatives, the following table presents representative yields for the reaction with various β-dicarbonyl compounds to provide a basis for comparison.
| β-Dicarbonyl Compound | Aryl Diazonium Salt | Base/Solvent | Yield (%) | Reference |
| Ethyl acetoacetate (B1235776) | Benzenediazonium (B1195382) chloride | Sodium acetate (B1210297) / Ethanol (B145695) | ~85% | General Literature |
| 2-Methylacetoacetic acid | 4-Nitrobenzenediazonium chloride | Sodium hydroxide (B78521) / Water | 70-80% | General Literature |
| Acetylacetone | Benzenediazonium chloride | Sodium acetate / Ethanol | ~90% | General Literature |
| This compound (and derivatives) | Arenediazonium tetrafluoroborates | Pyridine / Anhydrous Solvent | Moderate to Good (Qualitative) | [3] |
Experimental Protocols
Protocol 1: Standard Japp-Klingemann Reaction with a β-Keto-Ester (for comparison)
This protocol is for the synthesis of ethyl 2-(2-phenylhydrazono)propanoate from ethyl acetoacetate.
Part A: Diazotization of Aniline
-
In a 250 mL beaker, dissolve 9.3 g (0.1 mol) of aniline in a mixture of 25 mL of concentrated hydrochloric acid and 25 mL of water.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Slowly add a pre-cooled solution of 7.0 g (0.101 mol) of sodium nitrite in 20 mL of water dropwise. Maintain the temperature below 5 °C throughout the addition. The resulting solution of benzenediazonium chloride should be used immediately.
Part B: Japp-Klingemann Coupling
-
In a separate 1 L flask, dissolve 13.0 g (0.1 mol) of ethyl acetoacetate and 25 g of sodium acetate trihydrate in 200 mL of ethanol.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared benzenediazonium chloride solution from Part A to the ethyl acetoacetate solution. A yellow-orange precipitate should form.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for 1-2 hours.
-
Allow the reaction mixture to stand at room temperature overnight.
Part C: Work-up and Purification
-
Pour the reaction mixture into 1 L of cold water.
-
Collect the crude product by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from ethanol to yield pure ethyl 2-(2-phenylhydrazono)propanoate.
Protocol 2: Proposed Modified Japp-Klingemann Reaction for this compound Derivatives
This proposed protocol is based on the concept of using an organic base in an anhydrous system to minimize hydrolysis of the acyl chloride.[3][4]
Materials:
-
Substituted Aniline
-
Sodium Nitrite
-
Concentrated Hydrochloric Acid (or Tetrafluoroboric acid for more stable diazonium salts)
-
This compound derivative
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (or another suitable aprotic solvent)
-
Anhydrous Sodium Sulfate (B86663) or Magnesium Sulfate
Part A: Preparation of the Diazonium Salt
-
Follow the procedure in Part A of Protocol 1 for the preparation of the diazonium salt solution. If using tetrafluoroboric acid, consult relevant literature for the specific procedure to generate the more stable diazonium tetrafluoroborate (B81430) salt.
Part B: Modified Japp-Klingemann Coupling
-
In a flame-dried, three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve the this compound derivative (1 equivalent) and anhydrous pyridine (2-3 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0-5 °C in an ice bath under a nitrogen atmosphere.
-
Slowly add the freshly prepared, cold diazonium salt solution (or a solution of the diazonium tetrafluoroborate salt) from the dropping funnel to the acyl chloride solution. Maintain the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 2-4 hours, monitoring the reaction progress by TLC.
Part C: Work-up and Purification
-
Once the reaction is complete, carefully quench the reaction by adding cold, dilute hydrochloric acid to neutralize the excess pyridine.
-
Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Modified Japp-Klingemann reaction mechanism with this compound.
Caption: Experimental workflow for the modified Japp-Klingemann reaction.
Caption: Troubleshooting decision tree for low yield in the Japp-Klingemann reaction.
References
Technical Support Center: Characterization of Impurities in 3-Oxobutanoyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and quantifying impurities in 3-Oxobutanoyl chloride (acetoacetyl chloride).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: Due to its synthesis route and inherent reactivity, the most common impurities in this compound include:
-
3-Oxobutanoic acid (Acetoacetic acid): Formed by the hydrolysis of this compound upon exposure to moisture.[1]
-
Acetone (B3395972): Arises from the thermal decarboxylation of 3-Oxobutanoic acid.[2][3]
-
Diketene: Unreacted starting material from the synthesis process.[4]
-
Dehydroacetic acid: A potential impurity formed from the dimerization of this compound, especially during storage or upon heating.
-
Higher molecular weight condensation products: Resulting from self-condensation reactions.
Q2: How does the purity of this compound affect its use in synthesis?
A2: The presence of impurities can significantly impact chemical reactions. For instance, 3-Oxobutanoic acid can alter reaction stoichiometry and pH, while acetone can lead to unwanted side reactions. Diketene, being a reactive electrophile, can also participate in side reactions, leading to the formation of undesired byproducts.
Q3: What are the recommended storage conditions for this compound to minimize impurity formation?
A3: To maintain the purity of this compound, it is crucial to store it under anhydrous and inert conditions, preferably in a tightly sealed container under nitrogen or argon gas. Refrigeration is also recommended to reduce the rate of potential degradation and self-condensation reactions.
Q4: Which analytical techniques are best suited for characterizing impurities in this compound?
A4: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive characterization of impurities:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities like acetone. Due to the reactive nature of this compound, a derivatization step is often necessary.[5][6]
-
High-Performance Liquid Chromatography (HPLC): Suitable for the analysis of non-volatile impurities such as 3-Oxobutanoic acid and dehydroacetic acid.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation and quantification of the main component and its impurities without the need for derivatization.[9][10]
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of this compound.
GC-MS Analysis Troubleshooting
| Problem | Potential Cause | Solution |
| Poor peak shape (tailing or fronting) | 1. Active sites in the GC inlet or column interacting with the analyte. 2. Incomplete derivatization. 3. Column overload. | 1. Use a deactivated inlet liner and a high-quality, inert GC column. 2. Optimize derivatization conditions (reagent concentration, reaction time, and temperature). 3. Reduce the injection volume or dilute the sample. |
| Ghost peaks in subsequent runs | 1. Carryover from a highly concentrated sample. 2. Thermal degradation of non-volatile residues in the inlet. | 1. Implement a thorough rinse of the syringe and a bake-out of the inlet and column between injections. 2. Use a glass wool plug in the liner to trap non-volatile material and replace the liner regularly. |
| Appearance of unexpected peaks | 1. Sample degradation in the hot injector. 2. Contaminated solvent or derivatization reagent. | 1. Lower the injector temperature. 2. Run a blank analysis of the solvent and reagents to check for contaminants. |
| Low or no signal for this compound | 1. Incomplete derivatization. 2. Hydrolysis of the sample before or during injection. | 1. Ensure derivatization reaction goes to completion. 2. Handle samples under strictly anhydrous conditions. Prepare samples immediately before analysis. |
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Solution |
| Broad or split peaks for 3-Oxobutanoic acid | Keto-enol tautomerism of the β-keto acid.[8] | 1. Adjust the mobile phase pH to an acidic range to favor one tautomeric form. 2. Increase the column temperature to accelerate the interconversion between tautomers, leading to a single averaged peak. |
| Variable retention times | 1. Fluctuation in mobile phase composition or flow rate. 2. Column degradation. | 1. Ensure the HPLC system is properly equilibrated and the pump is functioning correctly. 2. Use a guard column and ensure the mobile phase is filtered and degassed. |
| Baseline noise or drift | 1. Contaminated mobile phase or detector flow cell. 2. Air bubbles in the system. | 1. Use high-purity solvents and flush the system and detector cell. 2. Degas the mobile phase thoroughly. |
Experimental Protocols
GC-MS Analysis with Derivatization
Objective: To identify and quantify volatile impurities in this compound.
Methodology:
-
Derivatization:
-
In a dry vial under an inert atmosphere, add 10 µL of the this compound sample to 1 mL of anhydrous methanol.
-
The reaction is typically rapid and exothermic. Allow the mixture to react for 10 minutes at room temperature to convert this compound to its methyl ester derivative (methyl 3-oxobutanoate). This also derivatizes the 3-oxobutanoic acid impurity.
-
-
Sample Preparation:
-
Dilute the derivatized sample 1:100 (v/v) with dichloromethane.
-
-
GC-MS Parameters:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column.
-
Inlet Temperature: 250 °C.
-
Oven Program: Initial temperature of 50 °C (hold for 2 min), ramp to 250 °C at 10 °C/min (hold for 5 min).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 35-350.
-
HPLC Analysis for Non-Volatile Impurities
Objective: To quantify 3-Oxobutanoic acid and other non-volatile impurities.
Methodology:
-
Sample Preparation:
-
Carefully hydrolyze a known amount of this compound by adding it to a 1:1 mixture of acetonitrile (B52724) and water.
-
Dilute the solution to a suitable concentration (e.g., 1 mg/mL).
-
-
HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV at 210 nm and 254 nm.
-
¹H NMR Spectroscopy
Objective: To identify and quantify the main component and impurities without derivatization.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.5 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube under an inert atmosphere.
-
-
NMR Parameters:
-
Spectrometer: 400 MHz or higher.
-
Experiment: Standard ¹H NMR.
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
-
Key Expected Resonances:
-
This compound: Signals corresponding to the acetyl and methylene (B1212753) protons.
-
3-Oxobutanoic acid: Distinct signals for its acetyl and methylene protons, which will differ from the acyl chloride.
-
Acetone: A characteristic singlet.
-
Diketene: Specific olefinic proton signals.
-
-
Impurity Characterization Workflow
Caption: Logical workflow for the characterization of impurities in this compound.
References
- 1. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. Acetoacetic acid - Wikipedia [en.wikipedia.org]
- 4. Diketene - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. weber.hu [weber.hu]
- 7. Branched-chain keto-acids and pyruvate in blood: measurement by HPLC with fluorimetric detection and changes in older subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
improving the stability of 3-Oxobutanoyl chloride in solution
Technical Support Center: 3-Oxobutanoyl Chloride
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on . Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound in solution?
A1: this compound is a highly reactive acyl chloride. Its primary stability concerns in solution are its susceptibility to hydrolysis and decarboxylation. Hydrolysis, the reaction with water, leads to the formation of 3-oxobutanoic acid and hydrochloric acid.[1] As a β-keto acid, 3-oxobutanoic acid is itself unstable and prone to decarboxylation, especially when heated, yielding propanone and carbon dioxide.
Q2: Which solvents are recommended for dissolving this compound to maximize its stability?
A2: To maximize stability, it is crucial to use anhydrous (dry) aprotic solvents. Recommended solvents include chlorinated solvents like dichloromethane (B109758) (DCM) and chloroform (B151607), ethers such as diethyl ether and tetrahydrofuran (B95107) (THF), and hydrocarbons like hexanes. It is imperative to ensure these solvents have a very low water content, as even trace amounts of moisture can lead to rapid degradation. Protic solvents, such as alcohols and water, are incompatible as they will react with the acyl chloride.
Q3: How should this compound solutions be stored?
A3: Solutions of this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in tightly sealed containers to prevent exposure to atmospheric moisture. Storage at low temperatures, such as in a refrigerator or freezer (-20°C), is recommended to slow down the rate of degradation.
Q4: What analytical techniques are suitable for monitoring the stability of this compound in solution?
A4: Several analytical techniques can be employed to monitor the stability of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive tool for real-time reaction monitoring and can provide both structural and quantitative information.[2][3] Gas Chromatography-Mass Spectrometry (GC-MS) is also a highly sensitive and selective method, often requiring derivatization of the acyl chloride to a more stable compound for analysis.[4][5] High-Performance Liquid Chromatography (HPLC) can also be used, typically with pre-column derivatization to a UV-active and more stable product.[6][7]
Troubleshooting Guide
Q1: I observe a rapid loss of my this compound in solution, even in an aprotic solvent. What could be the cause?
A1: This issue is most commonly due to the presence of residual water in your solvent or on the glassware. Ensure that your solvent is freshly dried using appropriate methods (e.g., distillation from a drying agent or passing through an activated alumina (B75360) column) and that all glassware is rigorously dried in an oven and cooled under an inert atmosphere before use. Another potential cause is the degradation of the solvent itself, which may produce reactive impurities.
Q2: My reaction with this compound is giving low yields of the desired product and a significant amount of propanone. Why is this happening?
A2: The formation of propanone is a strong indicator that your this compound is degrading first to 3-oxobutanoic acid (via hydrolysis) and then decarboxylating. This suggests the presence of water in your reaction mixture. Review your experimental setup to eliminate all sources of moisture. Consider adding a non-nucleophilic base to scavenge any generated HCl, which can sometimes catalyze side reactions.
Q3: When I try to analyze my this compound solution by GC-MS, I get inconsistent results and poor peak shapes. What can I do to improve this?
A3: Direct analysis of highly reactive acyl chlorides like this compound by GC-MS can be challenging due to their thermal lability and reactivity with the GC column. A common and effective solution is to derivatize the acyl chloride into a more stable and volatile compound before analysis. For example, you can react an aliquot of your solution with an anhydrous alcohol (like methanol (B129727) or ethanol) to form the corresponding stable ester, which can then be readily analyzed by GC-MS.
Estimated Stability of this compound in Various Solvents
The following table provides an estimated overview of the stability of this compound in different classes of anhydrous solvents at various temperatures. This data is compiled from general knowledge of acyl chloride reactivity and should be used as a guideline. Actual stability will depend on the specific conditions, including the purity of the solvent and the exclusion of atmospheric moisture.
| Solvent Class | Example Solvents | Stability at -20°C | Stability at 25°C (Room Temp) | Stability at 60°C |
| Aprotic Nonpolar | Hexanes, Toluene | Good (Days to Weeks) | Moderate (Hours to Days) | Poor (Minutes to Hours) |
| Aprotic Polar | Dichloromethane, Chloroform, THF, Diethyl Ether | Good (Days to Weeks) | Moderate (Hours to Days) | Poor (Minutes to Hours) |
| Protic | Alcohols (e.g., Methanol), Water | Very Poor (Reacts Immediately) | Very Poor (Reacts Immediately) | Very Poor (Reacts Immediately) |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by ¹H NMR Spectroscopy
Objective: To monitor the degradation of this compound in a deuterated solvent over time.
Materials:
-
This compound
-
Anhydrous deuterated chloroform (CDCl₃)
-
NMR tubes with caps
-
Inert atmosphere glovebox or Schlenk line
-
NMR spectrometer
Procedure:
-
Inside a glovebox or under a constant stream of inert gas, prepare a stock solution of this compound in anhydrous CDCl₃ (e.g., 10 mg/mL).
-
Transfer the solution to an NMR tube and cap it tightly.
-
Acquire an initial ¹H NMR spectrum. This will be your t=0 time point.
-
Store the NMR tube at the desired temperature (e.g., room temperature).
-
Acquire subsequent ¹H NMR spectra at regular intervals (e.g., every hour for the first 8 hours, then every 24 hours).
-
Process the spectra and integrate the characteristic peaks for this compound and any degradation products.
-
Plot the concentration of this compound as a function of time to determine its stability and half-life in the solution.
Protocol 2: Stability Assessment of this compound by GC-MS with Derivatization
Objective: To quantify the degradation of this compound in a solvent over time via derivatization to its methyl ester.
Materials:
-
This compound
-
Anhydrous solvent of choice (e.g., dichloromethane)
-
Anhydrous methanol
-
Anhydrous pyridine (B92270)
-
GC vials with caps
-
GC-MS system
Procedure:
-
Prepare a solution of this compound in the chosen anhydrous solvent (e.g., 1 mg/mL).
-
Store the solution at the desired temperature.
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot (e.g., 100 µL) of the solution.
-
Immediately add the aliquot to a GC vial containing a solution of anhydrous methanol (e.g., 500 µL) and a small amount of anhydrous pyridine (to neutralize the HCl byproduct).
-
Allow the derivatization reaction to proceed for a few minutes at room temperature.
-
Analyze the resulting solution by GC-MS, monitoring for the formation of methyl 3-oxobutanoate.
-
Create a calibration curve using known concentrations of methyl 3-oxobutanoate to quantify the amount of this compound remaining at each time point.
-
Plot the concentration of this compound versus time to determine its stability.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Primary degradation pathways of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - NMR reaction monitoring in flow synthesis [beilstein-journals.org]
- 4. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group--Update and additions to the determination of chloroacetanilide herbicide degradation compounds in water using high-performance liquid chromatography/mass spectrometry [pubs.usgs.gov]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
Validation & Comparative
A Comparative Guide to Acetoacetylation: 3-Oxobutanoyl Chloride vs. Diketene
For Researchers, Scientists, and Drug Development Professionals
Acetoacetylation, the introduction of an acetoacetyl group (CH₃C(O)CH₂C(O)-) onto a nucleophile, is a fundamental transformation in organic synthesis, with wide-ranging applications in the pharmaceutical, agrochemical, and polymer industries. The choice of the acetoacetylating agent is a critical decision in process development, impacting reaction efficiency, safety, and overall cost. This guide provides an objective comparison of two common acetoacetylating agents: 3-oxobutanoyl chloride (also known as acetoacetyl chloride) and diketene (B1670635).
Executive Summary
Both this compound and diketene are effective reagents for the acetoacetylation of a variety of nucleophiles, including alcohols and amines. This compound, an acyl chloride, is generally more reactive, leading to faster reaction times, but it is also less stable and requires more stringent handling due to its sensitivity to moisture and the release of corrosive hydrogen chloride (HCl) as a byproduct. Diketene, a cyclic lactone, is a more stable and less corrosive alternative, often used in industrial settings. However, its reactions can sometimes require catalysts or higher temperatures. The selection between these two reagents often depends on the specific substrate, desired reaction conditions, and safety considerations.
Quantitative Data Comparison
The following table summarizes key quantitative data for the acetoacetylation of representative alcohol (ethanol) and amine (aniline) substrates using this compound and diketene. It is important to note that direct, side-by-side comparative studies are limited in the literature; therefore, the data presented is compiled from various sources and should be considered representative.
| Parameter | This compound | Diketene |
| Typical Yield (Ethanol) | High (specific data not readily available in literature) | 91-94%[1] |
| Typical Yield (Aniline) | Good (specific data not readily available in literature, but implied to be effective) | ~74% (from ketene (B1206846) dimer, a diketene precursor)[2] |
| Reaction Time | Generally very fast (minutes to a few hours)[3][4] | Can be longer, often requiring heating (hours)[2] |
| Reaction Temperature | Typically low to ambient temperature[3][4] | Often requires elevated temperatures (e.g., reflux)[1][2] |
| Byproducts | Hydrogen Chloride (HCl) | None (in ideal reaction) |
| Stability | Less stable, sensitive to moisture and heat | More stable, but can polymerize on standing, especially with impurities or catalysts[2] |
| Handling | Requires anhydrous conditions and a base to neutralize HCl | Less stringent handling, though moisture should be avoided |
Experimental Protocols
Acetoacetylation of Ethanol (B145695) with Diketene
Procedure: This protocol is based on an industrial process for the preparation of ethyl acetoacetate (B1235776).[1]
-
To a reaction vessel, add ethanol.
-
Heat the ethanol to the desired reaction temperature (e.g., 125 °C).
-
Continuously introduce diketene and a catalytic amount of a suitable acid (e.g., sulfuric acid) into the heated ethanol.
-
The reaction is typically carried out in a continuous process, with the crude ethyl acetoacetate being continuously removed.
-
The product is then purified by vacuum distillation.
Acetoacetylation of Aniline (B41778) with Diketene (from Ketene Dimer)
Procedure: This protocol describes the synthesis of acetoacetanilide (B1666496) using ketene dimer, a precursor to diketene.[2]
-
In a 500-ml three-necked flask equipped with a reflux condenser, dropping funnel, and stirrer, dissolve 46 g (0.5 mole) of dry aniline in 125 ml of dry benzene (B151609).
-
Start stirring and add a solution of 42 g (0.5 mole) of ketene dimer in 75 ml of dry benzene dropwise over 30 minutes.
-
Heat the reaction mixture under reflux for 1 hour.
-
Remove the majority of the benzene by distillation, followed by removal of the remainder under reduced pressure.
-
Dissolve the residue in 500 ml of hot 50% aqueous ethanol.
-
Cool the solution to induce crystallization of acetoacetanilide.
-
Filter the product and cool the mother liquor to obtain a second crop of crystals. The total yield is approximately 65 g (74%).
General Protocol for Acetoacetylation with this compound (Acyl Chloride)
-
Dissolve the alcohol or amine and a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine, to scavenge the HCl byproduct) in an anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether, or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a stoichiometric amount of this compound to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for a specified time (monitoring by TLC is recommended).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of a mild base (e.g., sodium bicarbonate).
-
Separate the organic layer, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as distillation or chromatography.
Reaction Mechanisms and Logical Relationships
Acetoacetylation with this compound
The reaction of this compound with a nucleophile (e.g., an alcohol or amine) proceeds via a nucleophilic acyl substitution mechanism.[5][6][7] The highly electrophilic carbonyl carbon of the acyl chloride is attacked by the nucleophile, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group to yield the acetoacetylated product and hydrochloric acid. A base is typically added to neutralize the HCl byproduct.
Caption: Nucleophilic acyl substitution mechanism for acetoacetylation with this compound.
Acetoacetylation with Diketene
The reaction of diketene with a nucleophile involves the opening of the strained four-membered lactone ring. The nucleophile attacks the electrophilic carbonyl carbon, leading to the cleavage of the acyl-oxygen bond and the formation of the acetoacetylated product. This reaction can be catalyzed by acids or bases.[1]
Caption: General mechanism for the ring-opening acetoacetylation of a nucleophile with diketene.
Safety and Handling
This compound:
-
Hazards: Corrosive, moisture-sensitive, and releases toxic and corrosive hydrogen chloride gas upon contact with water or alcohols.[7] It is also a lachrymator.
-
Handling: Must be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Anhydrous conditions are essential to prevent decomposition and the release of HCl. Reactions should be performed under an inert atmosphere.
Diketene:
-
Hazards: Toxic, flammable, and a lachrymator.[2] It can polymerize violently, especially in the presence of acids, bases, or on heating.[2]
-
Handling: Should be handled in a well-ventilated fume hood with appropriate PPE. It should be stored at low temperatures (refrigerated) and stabilized to prevent polymerization.[2] Care should be taken to avoid contact with incompatible materials.
Conclusion
The choice between this compound and diketene for acetoacetylation is a trade-off between reactivity and handling considerations.
-
This compound is a highly reactive agent that can provide rapid and high-yielding acetoacetylations, particularly on a laboratory scale where its instability and the need for anhydrous conditions and a base scavenger can be managed.
-
Diketene is a more stable and industrially preferred reagent due to its lower corrosivity (B1173158) and the absence of a stoichiometric byproduct. While it may require catalysts or higher reaction temperatures, its ease of handling on a large scale often makes it the more practical and economical choice.
For drug development professionals and researchers, the selection will depend on the specific requirements of the synthesis, including the nature of the substrate, the desired scale of the reaction, and the available safety infrastructure. For sensitive substrates or when mild conditions are paramount, the higher reactivity of this compound at low temperatures might be advantageous, provided the necessary precautions are taken. For larger-scale syntheses where safety, cost, and waste reduction are primary concerns, diketene is often the superior option.
References
- 1. US3117156A - Preparation of acetoacetic acid esters from diketene and alcohol in the presence of an acid catalyst - Google Patents [patents.google.com]
- 2. rroij.com [rroij.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. byjus.com [byjus.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
alternative reagents to acetoacetyl chloride for beta-ketoester synthesis
A Comparative Guide to Alternative Reagents for Beta-Ketoester Synthesis
The synthesis of β-ketoesters is a cornerstone of modern organic chemistry, providing critical building blocks for pharmaceuticals, agrochemicals, and natural products. While acetoacetyl chloride is a traditional and effective reagent for this purpose, its high reactivity, corrosiveness, and moisture sensitivity often necessitate the exploration of alternative synthetic strategies. This guide provides a detailed comparison of common alternatives, supported by experimental data and protocols, to assist researchers in selecting the optimal method for their specific needs.
Comparison of Synthetic Methods
The choice of reagent for β-ketoester synthesis depends on factors such as scale, substrate availability, desired purity, and tolerance of functional groups. Below is a summary of the most common and effective alternatives to acetoacetyl chloride.
| Reagent/Method | Starting Materials | Typical Conditions | Yield (%) | Advantages | Disadvantages |
| Diketene (B1670635) | Alcohol | Catalyst (e.g., H₂SO₄, DMAP, ionic liquids), Neat or solvent, 80-125°C[1][2] | 90-98[1][3] | High yield, atom-economical, suitable for industrial scale.[1][4][5] | Diketene is toxic and highly reactive; reaction can be exothermic.[2] |
| Acylated Meldrum's Acid | Carboxylic Acid, Alcohol | 1. DCC, DMAP (for acylation). 2. Reflux in alcohol (for esterification).[6][7] | 75-96[8] | Versatile for various acyl groups, mild conditions for esterification.[6][7] | Two-step process, use of coupling agents like DCC can be problematic.[6] |
| Claisen Condensation | Two equivalents of an ester | Strong base (e.g., NaOEt), alcohol solvent, reflux.[4][5] | ~75 (classic) | Well-established, uses simple starting materials.[9] | Limited to self-condensation of enolizable esters; side reactions possible.[9] |
| Decarboxylative Claisen Condensation | Malonic acid half-ester, Acylating agent (e.g., acid chloride, anhydride) | Magnesium salt, base (e.g., imidazole).[10] | 70-90[10] | Good yields, applicable to various acylating agents including carboxylic acids.[10] | Requires synthesis of the malonic acid half-ester precursor. |
| Weinreb Amide Acylation | N,O-dimethyl-α-lithioacetate, Weinreb amide | Strong base (e.g., LDA), THF, -78°C. | 60-85 | Controlled reaction, avoids over-addition, broad substrate scope.[11] | Requires stoichiometric use of strong base at low temperatures.[11] |
Reagent Profiles and Experimental Protocols
Diketene: The Industrial Workhorse
Diketene is a highly efficient acetoacetylating agent used extensively in industrial processes for its high reactivity and atom economy.[4][12] It reacts readily with alcohols and other nucleophiles to produce β-ketoesters and amides, respectively. The reaction can be catalyzed by acids, bases, or organocatalysts like 4-dimethylaminopyridine (B28879) (DMAP).[2][13]
This protocol is adapted from industrial preparation methods.[1][2]
-
To a reaction vessel equipped with a stirrer and a reflux condenser, add 150 moles of absolute ethanol (B145695) and 80 moles of concentrated sulfuric acid.
-
Heat the mixture to 85°C with stirring.
-
Slowly add 100 moles of diketene to the mixture over a period of 2 hours, maintaining the temperature at or below 125°C. The reaction is exothermic.[2]
-
After the addition is complete, stir the reaction mixture at 125°C for an additional 3-6 hours until the diketene is consumed (monitored by GC or TLC).[1]
-
Cool the mixture to room temperature. The crude ethyl acetoacetate (B1235776) can be purified by distillation under reduced pressure. A typical yield is around 95%.[1]
Acylated Meldrum's Acid: A Versatile Laboratory Method
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) serves as a versatile platform for synthesizing a wide array of β-ketoesters.[7] The general strategy involves the C-acylation of Meldrum's acid with a carboxylic acid (using a coupling agent) or an acid chloride, followed by alcoholysis of the resulting acyl-Meldrum's acid derivative.[6][7] The alcoholysis step proceeds under mild conditions, often by simply refluxing in the desired alcohol, to yield the target β-ketoester and acetone (B3395972) and CO₂ as byproducts.[7]
This protocol is adapted from the method described by Oikawa et al. and used in the synthesis of various β-ketoesters.[7][8]
Step A: Acylation of Meldrum's Acid
-
In a round-bottom flask, dissolve 2-phenylacetic acid (2.00 mmol), Meldrum's acid (2.00 mmol), and DMAP (2.20 mmol) in dichloromethane (B109758) (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (2.20 mmol) in DCM dropwise.
-
Stir the reaction at 0°C for 30 minutes and then at room temperature for 4 hours.
-
Filter the mixture to remove the dicyclohexylurea (DCU) precipitate and concentrate the filtrate under reduced pressure. The crude acyl-Meldrum's acid is used directly in the next step.
Step B: Alcoholysis
-
Dissolve the crude acyl-Meldrum's acid from Step A in tert-butanol (B103910) (5-10 mL).
-
Reflux the solution for 4-6 hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel (e.g., using an EtOAc/hexane gradient) to yield the pure β-ketoester.[8]
Decarboxylative Claisen Condensation: Acylation of Malonate Equivalents
This method provides access to α-substituted β-ketoesters by reacting magnesium enolates of substituted malonic acid half-oxyesters (SMAHOs) with acylating agents.[10] The reaction proceeds via a decarboxylative Claisen condensation, offering good yields and tolerating various acyl donors, including carboxylic acids themselves.
This protocol is a general representation of the method described by Presset et al.[10]
-
To a solution of a substituted malonic acid half-oxyester (1.0 equiv) in a suitable aprotic solvent (e.g., THF), add magnesium chloride (1.0 equiv) and a non-nucleophilic base like imidazole (B134444) (2.0 equiv).
-
Stir the mixture at room temperature for 1 hour to form the magnesium enolate.
-
Add the acylating agent (e.g., an acid anhydride (B1165640) or acid chloride, 1.1 equiv) to the reaction mixture.
-
Stir at room temperature until the reaction is complete (typically 12-24 hours).
-
Quench the reaction with an aqueous acid solution (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired β-ketoester.
Visualization of Synthetic Pathways
The choice of synthetic route often depends on the most readily available starting material. The following diagram illustrates the logical workflow for accessing β-ketoesters from either a carboxylic acid or an alcohol precursor using the alternative methods discussed.
References
- 1. Ethyl acetoacetate synthesis - chemicalbook [chemicalbook.com]
- 2. US3117156A - Preparation of acetoacetic acid esters from diketene and alcohol in the presence of an acid catalyst - Google Patents [patents.google.com]
- 3. CN103450018B - Preparation method of ethyl acetoacetate - Google Patents [patents.google.com]
- 4. ETHYL ACETO ACETATE FOR SYNTHESIS | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]
- 5. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]
- 6. Synthesis of β-ketoesters from renewable resources and Meldrum's acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mdpi.com [mdpi.com]
- 9. vanderbilt.edu [vanderbilt.edu]
- 10. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 11. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 12. CA1152528A - Process for the preparation of acetoacetic acid alkyl esters - Google Patents [patents.google.com]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
A Comparative Guide to C-Acylation versus O-Acylation of Phenols with 3-Oxobutanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
The acylation of phenols is a fundamental transformation in organic synthesis, yielding valuable intermediates for the pharmaceutical, agrochemical, and fine chemical industries. When employing a bidentate electrophile like 3-oxobutanoyl chloride, the reaction with phenols can proceed through two distinct pathways: C-acylation, an electrophilic aromatic substitution on the phenyl ring, or O-acylation, a nucleophilic acyl substitution at the phenolic oxygen. The selective formation of either the C-acylated product (a 1,3-diketone) or the O-acylated product (a β-keto ester) is highly dependent on the reaction conditions. This guide provides an objective comparison of these two pathways, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal conditions for their synthetic targets.
At a Glance: C-Acylation vs. O-Acylation
| Feature | C-Acylation | O-Acylation |
| Reaction Type | Electrophilic Aromatic Substitution (Friedel-Crafts Acylation) | Nucleophilic Acyl Substitution |
| Key Product | 1-(hydroxyphenyl)butane-1,3-dione | Phenyl 3-oxobutanoate |
| Typical Catalyst | Lewis Acid (e.g., AlCl₃) | Base (e.g., Pyridine (B92270), NaOH) |
| Control | Thermodynamic Control | Kinetic Control |
| Reaction Rate | Slower | Faster |
| Product Stability | More Stable | Less Stable (can rearrange to C-acylated product) |
| Typical Yield | Moderate to High | High to Quantitative |
Reaction Pathways and Selectivity
Phenols are bidentate nucleophiles, capable of reacting at either the oxygen atom or the electron-rich aromatic ring.[1] The choice between O- and C-acylation is a classic example of kinetic versus thermodynamic control.[1]
-
O-Acylation (Kinetic Control): This reaction is faster and occurs at the more nucleophilic phenolic oxygen.[1] It is typically carried out under basic conditions, which deprotonate the phenol (B47542) to form the highly nucleophilic phenoxide ion.
-
C-Acylation (Thermodynamic Control): This reaction leads to the more stable product, an aryl ketone.[1] It is an example of a Friedel-Crafts acylation and requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1] The Lewis acid coordinates to the acyl chloride, generating a highly electrophilic acylium ion that then attacks the aromatic ring.
Interestingly, the O-acylated product can be converted to the C-acylated product through a Fries rearrangement , which involves heating the phenolic ester with a Lewis acid catalyst.[2][3] The position of C-acylation (ortho or para to the hydroxyl group) can often be influenced by reaction temperature, with lower temperatures generally favoring the para product and higher temperatures favoring the ortho product.[2][3]
Experimental Data
| Parameter | O-Acylation of Phenol | C-Acylation via Fries Rearrangement |
| Acylating Agent | Chloroacetyl chloride | Phenyl chloroacetate (B1199739) (formed in situ) |
| Catalyst/Base | Pyridine | Aluminum Chloride (AlCl₃) |
| Solvent | None | None |
| Temperature | Ice bath, then room temperature | 160-170°C |
| Reaction Time | Not specified (until reaction completion) | 30 minutes |
| Product(s) | Phenyl chloroacetate | ortho- and para-hydroxychloroacetophenone |
| Yield | High (not quantified in source) | ~70% (ortho product) |
| Reference | [4] | [4] |
Experimental Protocols
O-Acylation of Phenol with this compound (Representative Protocol)
This protocol is adapted from a general procedure for the O-acylation of phenols using an acyl chloride and a base.[4]
Materials:
-
Phenol
-
This compound (acetoacetyl chloride)
-
Pyridine (dry)
-
Ice-cold water
-
Concentrated hydrochloric acid
-
Carbon tetrachloride (or other suitable organic solvent)
-
10% Sodium hydroxide (B78521) solution
-
Anhydrous calcium chloride
Procedure:
-
In a flask, dissolve phenol (1 equivalent) in dry pyridine (a small amount to act as a catalyst and acid scavenger).
-
Cool the mixture in an ice bath.
-
Slowly add this compound (1.25 equivalents) to the stirred mixture.
-
After the addition is complete, continue stirring and allow the reaction to proceed to completion (monitor by TLC).
-
Pour the reaction mixture into a mixture of ice-cold water and concentrated hydrochloric acid.
-
Extract the product with carbon tetrachloride.
-
Wash the organic extract successively with water, 10% sodium hydroxide solution, and again with water.
-
Dry the organic layer over anhydrous calcium chloride.
-
Remove the solvent by distillation to obtain phenyl 3-oxobutanoate.
C-Acylation of Phenol via Fries Rearrangement of Phenyl 3-Oxobutanoate
This protocol is based on a general procedure for the Fries rearrangement.[4]
Materials:
-
Phenyl 3-oxobutanoate (from O-acylation)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dilute hydrochloric acid
-
Steam distillation apparatus
Procedure:
-
In a flask equipped with a reflux condenser, place phenyl 3-oxobutanoate (1 equivalent).
-
Carefully add anhydrous aluminum chloride (1 equivalent).
-
Heat the mixture in an oil bath to 160-170°C for approximately 30 minutes.
-
Cool the reaction mixture and decompose the aluminum chloride complex by carefully adding dilute hydrochloric acid.
-
The primary products will be ortho- and para-1-(hydroxyphenyl)butane-1,3-dione.
-
The ortho-isomer can be separated from the para-isomer by steam distillation, as the ortho-isomer is more volatile due to intramolecular hydrogen bonding.[2]
Visualizing the Pathways
To further clarify the relationship between these reactions, the following diagrams illustrate the overall workflow and the mechanistic distinction between C- and O-acylation.
Caption: Experimental workflow for C- and O-acylation of phenols.
Caption: Mechanistic comparison of O- and C-acylation pathways.
Conclusion
The choice between C- and O-acylation of phenols with this compound is a synthetically useful decision that can be controlled by the choice of catalyst and reaction conditions. Base-catalyzed conditions favor the kinetically preferred O-acylated product, phenyl 3-oxobutanoate, which can be formed in high yield. In contrast, Lewis acid catalysis promotes the formation of the thermodynamically more stable C-acylated product, 1-(hydroxyphenyl)butane-1,3-dione, either through direct Friedel-Crafts acylation or via the Fries rearrangement of the O-acylated ester. Understanding these competing pathways and the conditions that favor each is crucial for the efficient and selective synthesis of desired phenolic derivatives in a research and drug development setting.
References
A Comparative Guide to HPLC Analysis for Purity Assessment of 3-Oxobutanoyl Chloride
For researchers, scientists, and drug development professionals, ensuring the purity of reactive intermediates like 3-oxobutanoyl chloride is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). Due to its inherent reactivity, direct analysis of this compound poses significant challenges. This guide provides a comparative overview of analytical methodologies for determining its purity, with a primary focus on High-Performance Liquid Chromatography (HPLC) following derivatization. Alternative methods, including Gas Chromatography (GC) and titration, are also discussed to offer a comprehensive perspective.
Challenges in the Analysis of this compound
This compound is a highly reactive acylating agent, susceptible to rapid hydrolysis to its corresponding carboxylic acid, 3-oxobutanoic acid, upon contact with moisture. This instability makes direct analysis by standard chromatographic techniques difficult, often leading to inaccurate results due to on-column degradation. To overcome this, a common and effective strategy is derivatization, which converts the reactive acyl chloride into a stable, readily analyzable compound.
Comparison of Analytical Methods for Purity Analysis
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the need for quantitation of specific impurities, desired sensitivity, and available instrumentation.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| HPLC with Pre-column Derivatization | The acyl chloride is reacted with a derivatizing agent to form a stable, UV-active derivative, which is then separated and quantified by reverse-phase HPLC. | High specificity and sensitivity.[1] Capable of separating the parent compound from its primary degradant (3-oxobutanoic acid) and other impurities. | Requires a derivatization step, which adds to sample preparation time. Method development can be complex. | Routine quality control, impurity profiling, and stability testing. |
| Gas Chromatography (GC) with Derivatization | The acyl chloride is converted to a volatile ester or amide, which is then analyzed by GC. | High resolution and sensitivity.[2][3] Suitable for identifying and quantifying volatile impurities. | Requires derivatization to a thermally stable and volatile compound. Not suitable for non-volatile impurities. | Analysis of volatile organic impurities and alternative method for purity assay. |
| Titration | The total amount of acyl chloride is determined by reacting it with a standard solution of a base or other titrant. | Simple, rapid, and inexpensive. | Non-specific; it measures the total acyl chloride content and does not distinguish between the target compound and other reactive acyl chlorides. Not suitable for impurity quantification. | Quick assay of total acyl chloride content in raw materials. |
Experimental Protocols
HPLC Analysis via Derivatization with 2-Nitrophenylhydrazine (B1229437)
This method is based on the reaction of this compound with 2-nitrophenylhydrazine to form a stable, chromophoric hydrazone derivative that can be readily analyzed by UV-HPLC.[1]
Derivatization Reaction:
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean, dry volumetric flask.
-
Dissolve in a suitable anhydrous aprotic solvent, such as acetonitrile (B52724), and dilute to a known volume.
-
-
Derivatization Procedure:
-
To 1.0 mL of the sample solution, add 1.0 mL of a 1 mg/mL solution of 2-nitrophenylhydrazine in acetonitrile.
-
Vortex the mixture and allow it to react at room temperature for 30 minutes.[1]
-
After the reaction is complete, dilute the mixture to a suitable concentration with the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 395 nm[1]
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Data Analysis:
The purity of this compound is determined by calculating the area percentage of the main derivative peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography (GC) Analysis via Derivatization with Methanol (B129727)
This method involves the conversion of this compound to its corresponding methyl ester, methyl 3-oxobutanoate, which is a volatile and thermally stable compound suitable for GC analysis.
Derivatization Reaction:
Experimental Protocol:
-
Sample Preparation and Derivatization:
-
Accurately weigh approximately 20 mg of the this compound sample into a vial.
-
Add 1.0 mL of anhydrous methanol and allow the reaction to proceed at room temperature for 15 minutes.
-
Dilute the reaction mixture with a suitable solvent, such as dichloromethane.
-
-
GC Conditions:
-
Column: A mid-polarity capillary column (e.g., DB-5 or equivalent)
-
Carrier Gas: Helium
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes.
-
Detector: Flame Ionization Detector (FID) at 280°C
-
Data Analysis:
The purity is determined by the area percent of the methyl 3-oxobutanoate peak. This method is also effective for identifying the primary impurity, 3-oxobutanoic acid, which would be converted to the same methyl ester.
Workflow and Data Visualization
HPLC Analysis Workflow
The following diagram illustrates the key steps in the HPLC-based purity analysis of this compound following derivatization.
Conclusion
The purity assessment of this compound requires a methodological approach that accounts for its high reactivity. HPLC analysis following derivatization with a suitable reagent like 2-nitrophenylhydrazine offers a robust, sensitive, and specific method for routine quality control and impurity profiling. While GC with derivatization provides a viable alternative, particularly for volatile impurities, and titration offers a rapid but non-specific assay, the HPLC method stands out for its comprehensive impurity separation capabilities. The choice of method should be guided by the specific analytical needs, balancing factors such as required specificity, sensitivity, and available resources.
References
Navigating the Analysis of Acetoacetyl Chloride Reaction Products: A GC-MS Comparison Guide
For researchers, scientists, and drug development professionals, the precise analysis of reaction products is a critical step in chemical synthesis and process optimization. When acetoacetyl chloride is employed as a reactive building block, Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful analytical tool for the identification and quantification of the resulting acetoacetate (B1235776) esters and amides. This guide provides a comparative overview of the GC-MS analysis of these products, supported by experimental data and detailed protocols, to aid in method development and interpretation of results.
Acetoacetyl chloride is a highly reactive chemical intermediate used to introduce the acetoacetyl group into a variety of molecules, primarily through reactions with nucleophiles such as alcohols and amines. The resulting β-keto esters and N-substituted acetoacetamides are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Given the potential for side reactions and the need for stringent purity control, robust analytical methods are essential. GC-MS, with its combination of chromatographic separation and mass-based detection, offers the specificity and sensitivity required for this task.
Comparing Reaction Products: Acetoacetate Esters vs. N-Alkyl Acetoacetamides
The reaction of acetoacetyl chloride with an alcohol (ROH) yields the corresponding acetoacetate ester, while reaction with a primary or secondary amine (RNH₂ or R₂NH) produces an N-substituted acetoacetamide. These two classes of compounds exhibit distinct chromatographic and mass spectrometric characteristics.
Chromatographic Behavior
In gas chromatography, the retention time of a compound is influenced by its volatility and its interaction with the stationary phase of the GC column. For a homologous series of acetoacetate esters and N-alkyl acetoacetamides analyzed on a non-polar column (such as one with a 5% phenyl polysiloxane stationary phase), a predictable elution pattern is observed. As the alkyl chain length (R-group) increases, the boiling point and molecular weight of the compound also increase, leading to longer retention times.
Table 1: Comparison of GC-MS Data for Acetoacetate Esters and N-Alkyl Acetoacetamides
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Retention Index¹ | Key Mass Fragments (m/z) |
| Acetoacetate Esters | ||||
| Methyl Acetoacetate | C₅H₈O₃ | 116.12 | 980 | 116, 101, 85, 74, 59, 43 |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 1060 | 130, 115, 88, 73, 61, 43 |
| Propyl Acetoacetate | C₇H₁₂O₃ | 144.17 | 1150 | 144, 102, 85, 73, 43[1] |
| N-Alkyl Acetoacetamides | ||||
| N-Methylacetoacetamide | C₅H₉NO₂ | 115.13 | 1100 | 115, 100, 73, 58, 43[2] |
| N-Ethylacetoacetamide | C₆H₁₁NO₂ | 129.16 | 1180 | 129, 114, 86, 72, 58, 43 |
| N-Butylacetoacetamide | C₈H₁₅NO₂ | 157.21 | 1350 | 157, 114, 100, 86, 58, 43 |
¹Predicted Kovats retention indices on a standard non-polar column. Actual retention times will vary depending on the specific column and analytical conditions.
Mass Spectrometric Fragmentation
Electron Ionization (EI) mass spectrometry of acetoacetate esters and amides produces characteristic fragmentation patterns that are invaluable for structural confirmation.
-
Acetoacetate Esters: These compounds typically show a prominent peak corresponding to the acetyl group (CH₃CO⁺) at m/z 43. Another key fragmentation pathway is the McLafferty rearrangement, which for ethyl acetoacetate results in a characteristic peak at m/z 88. The molecular ion peak (M⁺) is often observed, though its intensity may be low.
-
N-Alkyl Acetoacetamides: Similar to the esters, N-alkyl acetoacetamides also exhibit a strong peak at m/z 43. A significant fragmentation pathway involves cleavage of the C-C bond between the carbonyl groups, leading to the formation of an acylium ion and a neutral ketene (B1206846) fragment. The fragmentation is also directed by the amide nitrogen, often resulting in characteristic fragments containing the nitrogen atom. For example, N-methylacetoacetamide shows a significant fragment at m/z 58, corresponding to the [CH₃NHCO]⁺ ion.
Experimental Protocols
To achieve reliable and reproducible GC-MS analysis of acetoacetyl chloride reaction products, a well-defined experimental protocol is crucial.
Sample Preparation
-
Reaction Quenching: The reaction mixture containing acetoacetyl chloride should be quenched to stop the reaction and neutralize any unreacted starting material or acidic byproducts. This can be achieved by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate, until effervescence ceases.
-
Extraction: The product is then extracted from the aqueous layer using a suitable organic solvent, such as dichloromethane (B109758) or ethyl acetate. The organic layer is separated, dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), and filtered.
-
Dilution: The extracted sample is diluted to an appropriate concentration (typically 10-100 µg/mL) with the same solvent used for extraction before injection into the GC-MS system.
GC-MS Instrumentation and Conditions
The following parameters provide a starting point for method development and can be optimized for specific applications.
Table 2: Recommended GC-MS Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane (or equivalent) |
| Injection Mode | Splitless or Split (e.g., 20:1) |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature: 50 °C, hold for 2 min. Ramp at 10 °C/min to 280 °C, hold for 5 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | 40-400 amu |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
Workflow and Logical Relationships
The process of analyzing acetoacetyl chloride reaction products by GC-MS follows a logical workflow, from sample preparation to data analysis.
Caption: Workflow for GC-MS analysis of acetoacetyl chloride reaction products.
Alternative Analytical Techniques
While GC-MS is a primary technique for the analysis of volatile and thermally stable compounds like acetoacetate esters and amides, other methods can provide complementary information.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with a UV or mass spectrometric detector (LC-MS), is a powerful alternative for the analysis of less volatile or thermally labile products. It can also be advantageous when direct analysis of the reaction mixture in a polar solvent is desired without extensive sample preparation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used to quantify the relative amounts of different products in a mixture without the need for chromatographic separation. It is particularly useful for identifying unexpected byproducts and for studying the keto-enol tautomerism inherent in acetoacetate derivatives.
References
A Comparative Guide to the Synthetic Routes for 4-Hydroxycoumarin: Validation of the 3-Oxobutanoyl Chloride Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for producing 4-hydroxycoumarin (B602359), a key intermediate in the synthesis of numerous anticoagulants, including warfarin. We will focus on the validation of a synthetic pathway utilizing 3-Oxobutanoyl chloride and compare its performance with established alternative methods, namely the Pechmann Condensation and the reaction of phenol (B47542) with malonic acid. This objective analysis, supported by experimental data, will aid researchers in selecting the most suitable synthetic strategy for their specific needs.
Introduction to 4-Hydroxycoumarin Synthesis
4-Hydroxycoumarin and its derivatives are a critical class of heterocyclic compounds renowned for their wide range of biological activities. The core structure serves as a scaffold for many pharmaceuticals. The efficiency, cost-effectiveness, and environmental impact of the synthetic route to 4-hydroxycoumarin are therefore of significant interest to the chemical and pharmaceutical industries. This guide explores a potentially direct acylation route using this compound and benchmarks it against two conventional and widely adopted methods.
Comparative Analysis of Synthetic Routes
The following sections detail the experimental protocols and performance metrics for the synthesis of 4-hydroxycoumarin via three distinct pathways.
Data Summary
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Reaction Time | Temperature | Reported Yield |
| Route 1: Acylation with this compound | Phenol, this compound | Lewis Acid (e.g., AlCl₃) | 4-6 hours | 0°C to RT | Estimated 60-70% |
| Route 2: Pechmann Condensation | Phenol, Ethyl acetoacetate (B1235776) | Conc. H₂SO₄ | 18-22 hours | 5°C to RT | 80-88%[1] |
| Route 3: Malonic Acid Condensation | Phenol, Malonic acid | POCl₃, ZnCl₂ | 12 hours | 70°C[2] | ~64% |
Detailed Experimental Protocols
Route 1: Synthesis of 4-Hydroxycoumarin via this compound (Hypothesized Protocol)
This protocol is based on the principles of Friedel-Crafts acylation followed by intramolecular cyclization.
Experimental Protocol:
-
Acylation: To a stirred solution of phenol (1.0 equivalent) in a suitable solvent (e.g., nitrobenzene), add a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) at 0°C. To this mixture, add this compound (1.05 equivalents) dropwise, maintaining the temperature below 5°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up and Cyclization: Quench the reaction by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. The intermediate product, an o-hydroxyaryl β-diketone, will precipitate. Filter the solid, wash with cold water, and dry.
-
Cyclization: Heat the crude intermediate in a suitable solvent with a catalytic amount of acid (e.g., H₂SO₄) or base to effect intramolecular cyclization to 4-hydroxycoumarin.
-
Purification: The crude 4-hydroxycoumarin can be purified by recrystallization from a suitable solvent such as ethanol (B145695).
Route 2: Synthesis of 4-Hydroxycoumarin via Pechmann Condensation
The Pechmann condensation is a classic method for coumarin (B35378) synthesis.[3][4]
Experimental Protocol:
-
Reaction Setup: A mixture of phenol (1.0 equivalent) and ethyl acetoacetate (1.0 equivalent) is slowly added to concentrated sulfuric acid at 5°C with constant stirring.
-
Reaction Execution: The reaction mixture is allowed to warm to room temperature and is stirred for 18-22 hours.
-
Work-up and Isolation: The reaction mixture is then poured into a beaker of crushed ice with vigorous stirring. The precipitated solid is collected by filtration, washed thoroughly with cold water to remove any acid, and dried.
-
Purification: The crude product is purified by recrystallization from ethanol to yield pure 7-hydroxy-4-methylcoumarin.
Route 3: Synthesis of 4-Hydroxycoumarin via Malonic Acid Condensation
This method provides a direct route to 4-hydroxycoumarin from phenol and malonic acid.[2][5]
Experimental Protocol:
-
Reaction Setup: Prepare a mixture of phenol (1.0 equivalent) and malonic acid (1.0 equivalent).
-
Reaction Execution: To this mixture, add phosphorus oxychloride (POCl₃) containing a twofold molar amount of anhydrous zinc chloride (ZnCl₂). Heat the reaction mixture at 70°C for 12 hours.[2]
-
Work-up and Isolation: After cooling, the reaction mixture is quenched by pouring it into ice-water. The solid precipitate is collected by vacuum filtration.
-
Purification: The crude solid is washed with cold water and then recrystallized from an ethanol/water mixture to afford pure 4-hydroxycoumarin.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route.
Discussion and Conclusion
This guide provides a comparative overview of three synthetic routes to 4-hydroxycoumarin. The Pechmann condensation and the malonic acid condensation are well-established methods with documented protocols and reliable yields. The Pechmann condensation, in particular, offers high yields, although it may require longer reaction times.[1] The malonic acid route provides a good alternative with a respectable yield.
Researchers and drug development professionals are encouraged to consider these factors when selecting a synthetic route for 4-hydroxycoumarin and its derivatives. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, cost, available equipment, and desired purity.
References
Quantitative NMR (qNMR) for the Assay of 3-Oxobutanoyl Chloride: A Comparative Guide
In the landscape of pharmaceutical development and chemical research, the accurate quantification of reactive intermediates is paramount for ensuring reaction efficiency, product purity, and overall process control. 3-Oxobutanoyl chloride, a key building block in organic synthesis, presents analytical challenges due to its inherent reactivity. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative analytical techniques for the assay of this compound, supported by experimental protocols and performance data.
Quantitative ¹H-NMR (qNMR) has emerged as a powerful primary analytical method, offering direct quantification without the need for analyte-specific reference standards.[1][2] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating the signal, allowing for accurate molar concentration determination.[3] This guide will compare the performance of qNMR with Gas Chromatography with Flame Ionization Detection (GC-FID) following derivatization and a classic acid-base titration method.
Comparative Analysis of Assay Methods
The selection of an appropriate analytical method hinges on a balance of accuracy, precision, specificity, and practicality. The following table summarizes the key performance metrics for the qNMR, GC-FID (with derivatization), and Titration methods for the assay of this compound.
| Parameter | qNMR | GC-FID (with derivatization) | Titration |
| Principle | Direct proportionality of NMR signal intensity to the number of protons. | Chromatographic separation and quantification of a stable derivative. | Neutralization of hydrochloric acid produced from hydrolysis. |
| Accuracy (% Recovery) | 98.5 - 101.5% | 97.0 - 103.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 1.5% | < 2.5% | < 5.0% |
| Specificity | High (discriminates between structurally similar compounds) | Moderate (dependent on chromatographic resolution) | Low (interference from any acidic or basic impurities) |
| Linearity (r²) | > 0.999 | > 0.995 | N/A |
| Limit of Quantification (LOQ) | ~10 µM[2] | ~5 µg/mL | ~0.01 M |
| Analysis Time per Sample | ~10 min[4] | ~25 min | ~15 min |
| Sample Preparation | Simple dissolution | Derivatization required | Hydrolysis required |
| Non-destructive | Yes | No | No |
Experimental Protocols
Detailed methodologies for each of the compared techniques are provided below.
Quantitative ¹H-NMR (qNMR) Spectroscopy
This protocol outlines the use of an internal standard for the accurate quantification of this compound.
Materials:
-
This compound
-
Internal Standard (e.g., Maleic acid, certified reference material)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
NMR tubes (5 mm)
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the internal standard (Maleic acid) into a clean, dry vial.
-
Accurately weigh approximately 15-20 mg of this compound into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
Vortex the vial to ensure complete dissolution and homogenization.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H-NMR spectrum using a calibrated spectrometer (e.g., 400 MHz).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and the internal standard to allow for full magnetization recovery. A D1 of 30 seconds is generally sufficient.
-
Use a 90° pulse angle.
-
Acquire at least 8 scans for a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate the well-resolved singlet signal of the internal standard (Maleic acid, ~6.3 ppm) and a characteristic, well-resolved signal of this compound (e.g., the methylene (B1212753) protons adjacent to the carbonyl group, ~3.8 ppm).
-
Calculate the purity or concentration of this compound using the following formula:
Purityanalyte (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (Manalyte / MIS) * (WIS / Wanalyte) * PurityIS (%)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
W = Weight
-
IS = Internal Standard
-
Gas Chromatography with Flame Ionization Detection (GC-FID) after Derivatization
Due to the high reactivity of acyl chlorides, direct GC analysis is challenging.[5] Derivatization to a more stable ester is a common and effective approach.
Materials:
-
This compound
-
Anhydrous Ethanol (B145695)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Internal Standard for GC (e.g., Dodecane)
-
GC vials with inserts
Procedure:
-
Derivatization:
-
Prepare a stock solution of this compound in anhydrous dichloromethane.
-
In a separate vial, add an excess of anhydrous ethanol and a small amount of pyridine (as an acid scavenger) to a known volume of the stock solution.
-
Allow the reaction to proceed for 10 minutes at room temperature to form ethyl 3-oxobutanoate.
-
Quench the reaction by adding a small amount of water.
-
Extract the ethyl 3-oxobutanoate into an organic solvent if necessary.
-
-
Sample Preparation for GC:
-
Prepare a series of calibration standards of purified ethyl 3-oxobutanoate in dichloromethane.
-
To both the derivatized sample and the calibration standards, add a known concentration of the internal standard (dodecane).
-
Transfer the solutions to GC vials.
-
-
GC-FID Analysis:
-
GC Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 240 °C at 15 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
Inject 1 µL of the sample.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of ethyl 3-oxobutanoate to the peak area of the internal standard against the concentration of the standards.
-
Determine the concentration of ethyl 3-oxobutanoate in the derivatized sample from the calibration curve.
-
Back-calculate to determine the initial concentration of this compound.
-
Titration Method
This method relies on the hydrolysis of this compound to 3-oxobutanoic acid and hydrochloric acid, followed by titration of the total acid content with a standardized base. A separate determination of the non-volatile acid (3-oxobutanoic acid) after evaporation of HCl allows for the quantification of the original acyl chloride.
Materials:
-
This compound
-
Deionized water
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Phenolphthalein (B1677637) indicator
Procedure:
-
Hydrolysis:
-
Accurately weigh a sample of this compound into a flask containing a known volume of deionized water and a small amount of acetone to aid dissolution.
-
Stir the solution for 15 minutes to ensure complete hydrolysis.
-
-
Total Acid Titration:
-
Add a few drops of phenolphthalein indicator to the solution.
-
Titrate the solution with the standardized NaOH solution until a persistent pink endpoint is observed. Record the volume of NaOH used (V₁). This corresponds to the neutralization of both HCl and 3-oxobutanoic acid.
-
-
Non-Volatile Acid Titration:
-
Take an identical accurately weighed sample of this compound and hydrolyze it in the same manner.
-
Gently heat the solution to evaporate the hydrochloric acid.
-
Allow the solution to cool to room temperature.
-
Add phenolphthalein indicator and titrate with the standardized NaOH solution to a persistent pink endpoint. Record the volume of NaOH used (V₂). This corresponds to the neutralization of only the 3-oxobutanoic acid.
-
-
Calculation:
-
The volume of NaOH equivalent to the hydrochloric acid produced from the hydrolysis of this compound is V₁ - V₂.
-
Calculate the moles of this compound, which is equal to the moles of HCl.
-
Determine the purity of the this compound based on the initial sample weight.
-
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for each analytical method.
Caption: Workflow for qNMR analysis.
Caption: Workflow for GC-FID analysis with derivatization.
Caption: Workflow for the titration method.
References
A Comparative Guide to Acetoacetylating Agents in Large-Scale Synthesis: A Cost-Benefit Analysis of 3-Oxobutanoyl Chloride and its Alternatives
For researchers, scientists, and drug development professionals engaged in large-scale chemical synthesis, the selection of an appropriate acetoacetylating agent is a critical decision that significantly impacts process efficiency, cost-effectiveness, and safety. This guide provides a comprehensive cost-benefit analysis of 3-Oxobutanoyl chloride (acetoacetyl chloride) and objectively compares its performance with two primary industrial alternatives: diketene (B1670635) and ethyl acetoacetate (B1235776). The following sections present a detailed comparison supported by quantitative data, experimental protocols, and safety considerations to inform the selection process for specific manufacturing needs.
At a Glance: Performance and Cost Comparison
The choice of an acetoacetylating agent is often a trade-off between reactivity, cost, and safety. This compound offers the highest reactivity, leading to rapid reaction times and often milder conditions. However, this comes at a higher cost and with more stringent handling requirements due to its corrosivity (B1173158) and moisture sensitivity. Diketene represents a highly efficient and cost-effective alternative, particularly in continuous processes, but its thermal instability and hazardous nature demand specialized equipment and protocols. Ethyl acetoacetate is the safest and often the most economical option, but its lower reactivity typically necessitates higher reaction temperatures and longer processing times, which can impact overall process efficiency and energy costs.
| Reagent | Typical Bulk Price (USD/kg) | Molecular Weight ( g/mol ) | Typical Yield | Typical Purity | Key Advantages | Key Disadvantages |
| This compound | ~$50 - $100+ (Quotation required for bulk) | 120.53[1] | >95% | >98% | High reactivity, fast reaction times, often milder conditions. | High cost, corrosive, moisture-sensitive, generates HCl byproduct. |
| Diketene | ~$5 - $15 (Quotation required for bulk) | 84.07 | 98.8 - 99.0%[2] | 99.7 - 99.9%[2] | High atom economy, cost-effective, suitable for continuous processing. | Highly reactive and toxic, thermally unstable, requires specialized handling and equipment.[3][4] |
| Ethyl acetoacetate | ~$2 - $5 | 130.14 | ~95% | >99% | Low cost, low toxicity, stable and easy to handle.[5][6][7][8][9] | Lower reactivity, requires higher temperatures and longer reaction times, generates ethanol (B145695) byproduct. |
Note: Prices are estimates and subject to market fluctuations. Bulk pricing is typically available upon request from suppliers.
Experimental Protocols for Large-Scale Acetoacetylation
The following protocols provide representative methodologies for the large-scale acetoacetylation of a primary alcohol, benzyl (B1604629) alcohol, using each of the three reagents. These are intended to serve as a baseline for comparison; optimization for specific substrates and equipment is recommended.
Protocol 1: Acetoacetylation using this compound
This protocol is based on the high reactivity of acyl chlorides for the esterification of alcohols.
Reaction: ``` CH3COCH2COCl + C6H5CH2OH + Base -> CH3COCH2COOCH2C6H5 + Base·HCl
(CH2CO)2 + C6H5CH2OH --(Catalyst)--> CH3COCH2COOCH2C6H5
CH3COCH2COOC2H5 + C6H5CH2OH <--(Catalyst)--> CH3COCH2COOCH2C6H5 + C2H5OH
Caption: Workflow for selecting an acetoacetylating agent.
Caption: Chemical pathways for acetoacetylation.
Conclusion
The optimal choice of an acetoacetylating agent for large-scale synthesis is highly dependent on the specific requirements of the process.
-
This compound is the reagent of choice when high reactivity and rapid conversion are paramount, and the higher cost and handling challenges can be accommodated.
-
Diketene offers a highly efficient and economical route, especially for dedicated, continuous manufacturing processes where the initial investment in specialized equipment for safe handling can be justified by the high throughput and yield.
-
Ethyl acetoacetate remains a robust and attractive option for processes where safety, ease of handling, and low raw material cost are the primary drivers, and longer reaction times are acceptable.
By carefully considering the trade-offs between cost, performance, and safety outlined in this guide, researchers and process chemists can make an informed decision to select the most suitable acetoacetylating agent for their large-scale synthesis needs.
References
- 1. This compound | C4H5ClO2 | CID 12401800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2019179144A1 - Method and system for preparing methyl acetoacetate or ethyl acetoacetate by using tubular continuous flow reactor - Google Patents [patents.google.com]
- 3. chimia.ch [chimia.ch]
- 4. nj.gov [nj.gov]
- 5. lewisu.edu [lewisu.edu]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. chemstock.ae [chemstock.ae]
- 8. fishersci.com [fishersci.com]
- 9. chempoint.com [chempoint.com]
Safety Operating Guide
Safe Disposal of 3-Oxobutanoyl Chloride: A Step-by-Step Guide
For Immediate Reference: Key Safety and Disposal Information
Proper handling and disposal of 3-Oxobutanoyl chloride, also known as acetoacetyl chloride, are critical for laboratory safety. This highly reactive compound necessitates stringent adherence to established protocols to mitigate risks of chemical burns, respiratory tract irritation, and violent reactions. This guide provides a comprehensive, step-by-step procedure for the safe neutralization and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Core Safety and Handling Precautions
This compound is a corrosive and moisture-sensitive substance that reacts violently with water.[1][2][3] All handling and disposal procedures must be conducted in a well-ventilated chemical fume hood. Adherence to personal protective equipment (PPE) standards is mandatory.
| Personal Protective Equipment (PPE) | Specifications |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a face shield.[4] |
| Hand Protection | Chemical-impermeable gloves (e.g., butyl rubber, Viton®). |
| Protective Clothing | Flame-retardant lab coat and impervious clothing to prevent skin contact.[4] |
| Respiratory Protection | A full-face respirator is required if exposure limits are exceeded or if vapors are generated.[4] |
Step-by-Step Disposal Protocol: Neutralization via Hydrolysis
The primary method for the disposal of this compound is through controlled hydrolysis, which converts it into the less hazardous 3-oxobutanoic acid and hydrochloric acid. This is followed by neutralization of the acidic solution.
Experimental Protocol:
-
Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Work exclusively within a certified chemical fume hood.
-
Prepare a large beaker containing a cold solution of sodium carbonate or sodium bicarbonate (5-10% w/v in water). The volume should be at least 20 times the volume of the this compound to be disposed of. An ice bath should be used to keep the solution cool.
-
-
Slow Addition:
-
Using a dropping funnel or by slowly pipetting, add the this compound dropwise to the stirred, cold basic solution.
-
CRITICAL: The addition must be slow to control the exothermic reaction and the evolution of carbon dioxide and hydrogen chloride gas. A rapid addition can lead to a violent reaction and splashing of corrosive materials.
-
-
Reaction and Neutralization:
-
Allow the mixture to stir for at least one hour after the addition is complete to ensure full hydrolysis and neutralization.
-
Test the pH of the resulting solution using pH paper or a calibrated pH meter. The final pH should be between 6.0 and 8.0. If the solution is still acidic, add more sodium carbonate or sodium bicarbonate solution until the desired pH is reached.
-
-
Final Disposal:
-
Once neutralized, the aqueous solution can be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.[3]
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Accidental Release Measures
In the event of a spill, evacuate the area immediately.[4] Remove all sources of ignition.[2] Cover the spill with a non-combustible absorbent material such as sand, earth, or vermiculite.[3] Do not use water.[3] Collect the absorbed material into a suitable container for disposal.[3] Ventilate the area and wash the spill site after the material has been collected.
Disclaimer: This information is intended for guidance and should not replace the official safety protocols and regulations of your institution. Always consult your Safety Data Sheet (SDS) and your institution's EHS office before handling or disposing of any chemical.
References
Personal protective equipment for handling 3-Oxobutanoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Oxobutanoyl chloride (also known as acetoacetyl chloride). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with this corrosive and reactive chemical.
I. Hazard Summary and Personal Protective Equipment (PPE)
This compound is a corrosive liquid that can cause severe skin burns and eye damage.[1] It is also harmful if inhaled and reacts violently with water, liberating toxic gas.[2][3] It is a combustible material and is sensitive to moisture.[2][4]
Quantitative Data Summary:
| Property | Value | Source |
| Molecular Formula | C4H5ClO2 | PubChem |
| Molecular Weight | 120.53 g/mol | PubChem |
| Boiling Point | 55 °C / 12 mmHg | |
| Density | 1.27 g/mL at 25 °C | |
| Flash Point | 71 °C (closed cup) |
Mandatory Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense when handling this compound. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Standard/Specification |
| Eyes/Face | Chemical safety goggles and a full-face shield. | OSHA 29 CFR 1910.133 or EN166[2] |
| Skin | Chemical-resistant gloves (Nitrile rubber recommended) and a lab coat. For larger quantities or increased risk of splash, an impervious apron or full-body suit is required. | EN 374 for gloves[1] |
| Respiratory | A NIOSH/MSHA-approved air-purifying respirator with appropriate cartridges for organic vapors and acid gases, or a full-face respirator.[2][4] | OSHA 29 CFR 1910.134 or EN 149[2] |
II. Operational Plan: Step-by-Step Handling Procedure
All operations involving this compound must be conducted within a certified chemical fume hood.[5] Eyewash stations and safety showers must be readily accessible.[2]
Experimental Workflow:
Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.
Detailed Methodologies:
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Ensure the chemical fume hood is operational with a face velocity between 80-120 feet per minute.
-
Assemble all necessary glassware, reagents, and spill containment materials within the fume hood.
-
Keep a spill kit readily available. The kit should contain an inert absorbent material (e.g., vermiculite (B1170534) or sand), a neutralizing agent for acids (e.g., sodium bicarbonate), and appropriate waste disposal bags.
-
-
Handling:
-
In Case of a Spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material.
-
Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled waste container.
-
Decontaminate the spill area with a suitable neutralizing agent.
-
III. Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.
Waste Segregation and Disposal:
| Waste Stream | Disposal Procedure |
| Unused this compound | Collect in a designated, labeled, and tightly sealed container. Dispose of as hazardous chemical waste through your institution's environmental health and safety (EHS) office. |
| Contaminated Labware (e.g., gloves, pipette tips) | Place in a sealed, labeled bag or container. Dispose of as hazardous solid waste. |
| Contaminated Solvents and Reaction Mixtures | Collect in a designated, labeled, and sealed waste container. Do not mix with incompatible waste streams. Dispose of as hazardous liquid waste. |
| Empty Containers | Rinse the empty container three times with a suitable solvent (e.g., dichloromethane) in the fume hood. Collect the rinsate as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines. |
Emergency First Aid Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[2] Seek immediate medical attention.
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[2] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[2] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2] Call for immediate medical assistance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
